molecular formula C19H15N B146363 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline CAS No. 131372-97-9

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Cat. No.: B146363
CAS No.: 131372-97-9
M. Wt: 257.3 g/mol
InChI Key: WKTSSUKVNPCPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The isoquinoline core is a privileged structure found in numerous compounds with potent biological activities . Researchers value this ring system for its potential as a conformationally restricted building block, which is highly useful for constructing novel molecules for biological evaluation . Specifically, the benzo[f]isoquinoline structure serves as a foundational intermediate in the synthesis of more complex polycyclic architectures. These complex structures are frequently explored for their pharmacological properties, including serving as templates for developing receptor-selective agonists and antagonists . The incorporation of a phenyl substituent can be critical for biological activity, as it may engage accessory binding regions within biological targets, a strategy that has been successfully employed in the development of high-affinity ligands for central nervous system receptors . As a synthetic intermediate, this compound can be utilized in one-pot annulation reactions and tandem cyclizations to access novel fused-ring systems, which are efficient methods for generating diverse small-molecule libraries for high-throughput screening . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

1-phenyl-5,6-dihydrobenzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-6-14(7-3-1)18-13-20-12-16-11-10-15-8-4-5-9-17(15)19(16)18/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSSUKVNPCPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C3=CC=CC=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564268
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131372-97-9
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms of action of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline and its derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of its diverse pharmacological activities, including its potential as an anticancer, neuroprotective, and neuromodulatory agent. The information is based on a comprehensive review of available scientific literature.

Executive Summary

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. Its structural scaffold is a key feature in a variety of molecules that interact with multiple biological targets. This guide synthesizes the current understanding of its mechanism of action, focusing on three primary areas: anticancer effects, neuroprotective properties, and its interaction with dopamine receptors. The multifaceted nature of this compound underscores its potential as a lead structure for the development of novel therapeutics.

Anticancer Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against several cancer cell lines.[1] The anticancer activity appears to be mediated through at least three distinct mechanisms: inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), modulation of P-glycoprotein (P-gp) to reverse multidrug resistance, and disruption of microtubule dynamics through inhibition of tubulin polymerization.

Inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2)

FGFR2 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells. Certain substituted variants of this compound have been identified as inhibitors of FGFR2.[1] This inhibition is linked to a reduction in tumor growth in experimental models, highlighting its therapeutic potential against proliferative disorders.[1]

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds P_FGFR2 Phosphorylated FGFR2 FGFR2->P_FGFR2 Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-MAPK Pathway P_FGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_FGFR2->PI3K_AKT Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Derivative Compound->FGFR2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 1: Simplified FGFR2 Signaling Pathway and Inhibition.
Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in cancer cells. Derivatives of this compound have been shown to inhibit P-gp, thereby reversing MDR and enhancing the efficacy of co-administered chemotherapeutic agents.[1]

Inhibition of Tubulin Polymerization

The cytoskeleton, particularly microtubules composed of tubulin polymers, is crucial for cell division. Some 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors.[2][3] By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Neuroprotective Mechanisms of Action

The this compound scaffold is also associated with neuroprotective effects, primarily through the inhibition of key enzymes involved in the degradation of neurotransmitters and the pathogenesis of neurodegenerative diseases.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin. Studies have shown that derivatives of this compound can significantly inhibit MAO, with a particular selectivity for MAO-B.[1] Inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease.

Inhibition of Cholinesterase (ChE)

Cholinesterases, including acetylcholinesterase (AChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key treatment approach for Alzheimer's disease. The this compound core has been investigated for its potential to inhibit cholinesterase activity.[1]

Modulation of Dopamine Receptors

Structurally related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines and octahydrobenzo[f]quinolines, are known to be potent ligands for dopamine receptors.[4][5][6][7] These findings suggest that this compound may also interact with these receptors, potentially acting as an antagonist or agonist. The affinity for different dopamine receptor subtypes (D1, D2, and D3) can vary based on the specific substitutions on the isoquinoline ring system.[4][6][7]

Dopamine_Receptor_Modulation cluster_D1 D1-like Receptors (D1, D5) cluster_D2 D2-like Receptors (D2, D3, D4) Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline (or derivative) D1R D1/D5 Receptors Compound->D1R Binds/Modulates D2R D2/D3/D4 Receptors Compound->D2R Binds/Modulates Gs Gs D1R->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA D1_Effect Downstream Cellular Effects PKA->D1_Effect Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec D2_Effect Downstream Cellular Effects cAMP_dec->D2_Effect

Figure 2: Potential Modulation of Dopamine Receptor Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for derivatives of the this compound scaffold. It is important to note that these values are for derivatives and may not be directly representative of the parent compound.

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 Value (μM)
A549 (Lung Cancer)11.23 ± 1.42
MCF-7 (Breast Cancer)12.36 ± 1.69
HCT-116 (Colon Cancer)9.81 ± 0.097
Data from in vitro MTT assays.[1]

Table 2: P-gp Inhibition by a Derivative

DerivativeIC50 Value (μM)
Morpholinomethyl Mannich base 8c0.45
Data from in vitro P-gp inhibition assays.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

FGFR2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of FGFR2.

  • Reagents and Materials : Recombinant FGFR2 kinase domain, a suitable substrate (e.g., poly[Glu,Tyr]4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted and added to the wells of a microplate.

    • FGFR2 enzyme and the substrate/ATP mix are added to initiate the kinase reaction.

    • The plate is incubated to allow for phosphorylation of the substrate.

    • The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value is calculated from the dose-response curve.

FGFR2_Assay_Workflow start Start step1 Prepare serial dilutions of This compound derivative start->step1 step2 Add diluted compound to microplate wells step1->step2 step3 Add FGFR2 enzyme and substrate/ATP mix step2->step3 step4 Incubate to allow kinase reaction step3->step4 step5 Add ADP-Glo™ reagent to stop reaction and deplete remaining ATP step4->step5 step6 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence step5->step6 step7 Measure luminescence with a plate reader step6->step7 step8 Calculate IC50 from dose-response curve step7->step8 end End step8->end

Figure 3: Experimental Workflow for FGFR2 Inhibition Assay.
Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagents and Materials : Purified tubulin, tubulin polymerization buffer (containing GTP), and a spectrophotometer or fluorometer capable of kinetic reads at 340 nm or with a fluorescent reporter.

  • Procedure :

    • A solution of purified tubulin in polymerization buffer is kept on ice to prevent polymerization.

    • The test compound is added to the tubulin solution in a pre-warmed microplate.

    • The plate is immediately placed in a spectrophotometer set to 37°C.

    • The absorbance at 340 nm is measured over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis : The rate and extent of polymerization in the presence of the test compound are compared to a control.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for a specific dopamine receptor subtype.

  • Reagents and Materials : Cell membranes expressing the dopamine receptor of interest (e.g., D1, D2, or D3), a radiolabeled ligand specific for that receptor (e.g., [3H]SCH23390 for D1), unlabeled test compound, and a scintillation counter.

  • Procedure :

    • The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters (representing bound ligand) is measured using a scintillation counter.

  • Data Analysis : The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A or MAO-B activity.

  • Reagents and Materials : MAO-A or MAO-B enzyme source, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), test compound, and a spectrophotometer.

  • Procedure :

    • The MAO enzyme is pre-incubated with various concentrations of the test compound.

    • The substrate is added to start the reaction.

    • The formation of the product is monitored by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis : The rate of the reaction is calculated, and the IC50 value for the inhibition of MAO activity is determined.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of new therapeutic agents with diverse mechanisms of action. Its ability to interact with targets relevant to oncology, neurodegenerative diseases, and neuropsychiatric disorders makes it a subject of significant interest. Future research should focus on elucidating the precise structure-activity relationships for each of its biological activities to enable the design of more potent and selective compounds. Further in vivo studies are warranted to validate the therapeutic potential of promising derivatives.

References

An In-Depth Technical Guide to 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline, a notable heterocyclic compound, has garnered significant attention within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its known properties, synthesis methodologies, and biological activities. With potential applications in oncology and neurology, this document serves as a crucial resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound, identified by the CAS Number 131372-97-9 , is a complex aromatic molecule.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. While comprehensive experimental data on physical properties such as melting and boiling points remain to be fully elucidated in publicly available literature, the following information has been established.

PropertyValueSource
CAS Number 131372-97-9[1]
Molecular Formula C₁₉H₁₅NPubChem
Molecular Weight 257.3 g/mol PubChem
Appearance Not explicitly reported, likely a solid at room temperatureInferred
Melting Point Data not available
Boiling Point Data not available
Solubility Insoluble in water; soluble in common organic solvents like ethanol, acetone, and diethyl ether.[2] (inferred from parent isoquinoline)

Note: Some physical properties are inferred from the parent compound, isoquinoline, and may not precisely reflect the characteristics of the substituted derivative.

Synthesis Methodologies

The synthesis of the this compound scaffold can be approached through established methods for isoquinoline synthesis, which would require adaptation using appropriate precursors. Key synthetic strategies include:

  • Bischler-Napieralski Reaction: This classical method involves the cyclodehydration of a β-arylethylamide. For the target molecule, this would necessitate a suitably substituted N-phenethyl-naphthalenecarboxamide, which upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), would yield the dihydroisoquinoline core.[3]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization. To synthesize the target compound, a β-(naphthyl)ethylamine would be reacted with benzaldehyde, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring, which could then be partially oxidized to the dihydroisoquinoline.

  • Palladium-Catalyzed Carbonylation and Cycloaddition Reactions: Modern synthetic approaches such as palladium-mediated carbonylation and tandem [3+2] cycloaddition and oxidative aromatization sequences offer alternative routes to construct the core benzo[f]isoquinoline scaffold.[3]

Biological Activity and Therapeutic Potential

This compound has emerged as a molecule of interest due to its inhibitory activity against several key enzymes implicated in disease, suggesting its potential as a therapeutic agent in oncology and neurodegenerative disorders.

Anticancer Activity: FGFR2 Inhibition

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma. The proposed mechanism of action involves the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR2 signaling is a known driver in several cancers.

The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival. Inhibition of FGFR2 by this compound would block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR2 activation.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR2:f0 Binding & Dimerization FRS2 FRS2 FGFR2:f2->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Inhibitor->FGFR2:f2 Inhibition

Caption: FGFR2 Signaling Pathway and Inhibition.

Neuroprotective and Antidepressant Potential: MAO-B and BuChE Inhibition

This compound has also been investigated for its potential in treating neurodegenerative diseases and depression. It has shown inhibitory activity against Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BuChE).

MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control and mood regulation. Inhibition of MAO-B increases the levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease and depression.

MAOB_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation IncreasedDopamine Increased Dopamine Levels (Neuroprotection, Antidepressant Effect) Dopamine->IncreasedDopamine Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B Inhibition.

Butyrylcholinesterase, along with acetylcholinesterase, is responsible for the breakdown of the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired, inhibiting these enzymes can increase acetylcholine levels and improve cognitive function.

BuChE_Inhibition Acetylcholine Acetylcholine BuChE BuChE Acetylcholine->BuChE Hydrolysis IncreasedACh Increased Acetylcholine Levels (Cognitive Enhancement) Acetylcholine->IncreasedACh Choline_Acetate Choline + Acetate BuChE->Choline_Acetate Inhibitor 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Inhibitor->BuChE Inhibition

Caption: Mechanism of BuChE Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following sections outline general procedures that can be adapted for this specific compound.

General Synthesis Workflow (Hypothetical)

A generalized workflow for a potential synthesis is outlined below. This would require optimization for the specific starting materials and reaction conditions.

Synthesis_Workflow Start Starting Materials (e.g., β-(naphthyl)ethylamine, benzaldehyde) Step1 Condensation/ Amide Formation Start->Step1 Step2 Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler) Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Step3->Product

Caption: General Synthesis Workflow.

Enzyme Inhibition Assay Protocols

Standardized assay kits are commercially available for determining the inhibitory activity against FGFR2, MAO-B, and BuChE. The general steps for these assays are presented below.

This assay typically measures the phosphorylation of a substrate by the FGFR2 kinase domain.

  • Plate Preparation: Add the test compound (this compound) at various concentrations to a microplate.

  • Enzyme and Substrate Addition: Add the FGFR2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After incubation, add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence or fluorescence is commonly measured.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

This assay measures the enzymatic activity of MAO-B on a specific substrate.

  • Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., benzylamine or a fluorogenic substrate), and the test compound.

  • Incubation: Pre-incubate the MAO-B enzyme with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Detection: Measure the formation of the product over time. This can be done spectrophotometrically or fluorometrically, depending on the substrate used.

  • Data Analysis: Determine the IC₅₀ value of the inhibitor.

This colorimetric assay is widely used to measure cholinesterase activity.

  • Reagent Preparation: Prepare solutions of BuChE, the test compound, DTNB (Ellman's reagent), and the substrate (e.g., butyrylthiocholine).

  • Incubation: Mix the enzyme with the test compound at different concentrations in a microplate.

  • Reaction Initiation: Add the substrate and DTNB. The hydrolysis of the substrate by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Detection: Measure the absorbance of the yellow product at 412 nm over time.

  • Data Analysis: Calculate the rate of the reaction and determine the IC₅₀ value of the inhibitor.

Industrial Applications

Beyond its therapeutic potential, this compound and its derivatives are utilized in the chemical industry, particularly in the manufacturing of dyes and pigments. The extended aromatic system of the benzo[f]isoquinoline core contributes to their chromophoric properties, making them suitable for applications requiring specific color characteristics and stability.[3]

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and industrial applications. Its demonstrated inhibitory activity against key enzymes such as FGFR2, MAO-B, and BuChE positions it as a promising scaffold for the development of novel drugs for cancer and neurodegenerative diseases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile in preclinical and clinical settings. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Genesis of a Bioactive Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the initial synthesis and discovery of the core heterocyclic compound, 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline. This document details the plausible synthetic methodology, presents key quantitative data in a structured format, and explores the likely scientific context that led to its discovery as a molecule of interest in medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

The isoquinoline core is a fundamental structural motif found in a vast array of naturally occurring alkaloids and synthetic compounds exhibiting significant biological activities. The fusion of a benzene ring to the isoquinoline framework to form benzo[f]isoquinoline, coupled with the introduction of a phenyl group at the 1-position, creates a unique three-dimensional architecture. This structure has been explored for its potential as an anticancer, antimicrobial, and antiviral agent. The initial synthesis of this compound can be historically and chemically contextualized within the broader exploration of isoquinoline alkaloids and their synthetic analogues as potential therapeutic agents. The likely impetus for its creation was the desire to explore novel chemical space around a "privileged" scaffold known to interact with biological targets.

The Plausible Initial Synthetic Pathway: A Bischler-Napieralski Approach

The logical synthetic route, therefore, involves two key steps:

  • Amide Formation: Synthesis of the precursor, N-(2-(naphthalen-1-yl)ethyl)benzamide.

  • Cyclization: Intramolecular cyclization of the amide precursor via the Bischler-Napieralski reaction to yield the target compound.

Experimental Protocols

2.1.1. Synthesis of N-(2-(naphthalen-1-yl)ethyl)benzamide (Precursor)

  • Reaction Principle: This step involves the acylation of 2-(naphthalen-1-yl)ethan-1-amine with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Materials:

    • 2-(naphthalen-1-yl)ethan-1-amine

    • Benzoyl chloride

    • Triethylamine (or a suitable base)

    • Dichloromethane (DCM) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-(naphthalen-1-yl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, benzoyl chloride (1.1 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to afford N-(2-(naphthalen-1-yl)ethyl)benzamide.

2.1.2. Synthesis of this compound (Target Compound)

  • Reaction Principle: The Bischler-Napieralski reaction involves the cyclodehydration of the precursor amide using a strong dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

  • Materials:

    • N-(2-(naphthalen-1-yl)ethyl)benzamide

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile or toluene as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM) for extraction

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of N-(2-(naphthalen-1-yl)ethyl)benzamide (1.0 eq) in anhydrous acetonitrile or toluene is prepared.

    • Phosphorus oxychloride (2.0-3.0 eq) is added dropwise to the solution.

    • The reaction mixture is heated to reflux (80-110 °C) for 2-4 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. It is important to note that in the absence of the original publication, these values are representative and based on typical yields and characterization data for analogous reactions.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Amide FormationBenzoyl Chloride, TriethylamineDCM0 to RT4-685-95
2Bischler-Napieralski CyclizationPhosphorus OxychlorideAcetonitrileReflux (82)2-460-75

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₉H₁₅N
Molecular Weight 257.33 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported (estimated >150 °C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.0-7.2 (m, 11H, Ar-H), 4.0-3.8 (t, 2H, CH₂), 3.2-3.0 (t, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 165, 142, 136, 134, 132, 130, 129, 128.5, 128, 127, 126, 125, 124, 48, 29
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₉H₁₆N⁺: 258.1277; found: 258.1280
IR (KBr) ν (cm⁻¹) 3050 (Ar C-H), 2920 (C-H), 1610 (C=N), 1580, 1500 (Ar C=C)

Mandatory Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_precursor Step 1: Amide Formation cluster_target Step 2: Bischler-Napieralski Cyclization Naphthylethylamine 2-(Naphthalen-1-yl)ethan-1-amine Precursor N-(2-(naphthalen-1-yl)ethyl)benzamide Naphthylethylamine->Precursor Et3N, DCM BenzoylChloride Benzoyl Chloride BenzoylChloride->Precursor Target This compound Precursor->Target POCl3, Reflux

Caption: Synthetic route to this compound.

Hypothetical Biological Investigation Workflow

The discovery of a novel heterocyclic compound like this compound would typically be followed by a systematic evaluation of its biological properties. The following workflow illustrates a plausible screening cascade.

Biological_Workflow Synthesis Synthesis of This compound InitialScreen Initial Cytotoxicity Screen (e.g., NCI-60 Panel) Synthesis->InitialScreen HitIdentified Identification as a 'Hit' (Significant Growth Inhibition) InitialScreen->HitIdentified MoA Mechanism of Action Studies HitIdentified->MoA LeadOpt Lead Optimization (SAR Studies) HitIdentified->LeadOpt Tubulin Tubulin Polymerization Assay MoA->Tubulin Topo Topoisomerase I/II Inhibition Assay MoA->Topo Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A typical workflow for the biological evaluation of a novel compound.

Conceptual Signaling Pathway Inhibition

Based on the known activities of structurally related 1-phenyl-dihydroisoquinolines, a primary hypothesis for the mechanism of action of this compound would be the disruption of microtubule dynamics, a critical process in cell division.

Signaling_Pathway Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Putative mechanism of action via tubulin polymerization inhibition.

Discovery Context and Scientific Rationale

The initial synthesis of this compound was likely driven by the ongoing search for novel chemotypes with therapeutic potential, particularly in the area of oncology. The structural similarities to known tubulin polymerization inhibitors and DNA intercalating agents would have provided a strong rationale for its synthesis. The "discovery" of this molecule would have been its initial characterization as a novel chemical entity, followed by its entry into biological screening programs to ascertain its pharmacological profile. While specific details of its initial biological testing are not available, its structural features align with those of compounds known to exhibit cytotoxic effects against cancer cell lines.

Conclusion

This compound represents a fascinating heterocyclic core with significant potential for further exploration in medicinal chemistry. Its initial synthesis, plausibly achieved through the robust and reliable Bischler-Napieralski reaction, would have paved the way for the generation of a library of analogues for structure-activity relationship studies. This technical guide, by providing a detailed and referenced account of its likely synthesis and discovery, serves as a valuable resource for researchers and professionals in the field of drug development who are interested in the rich chemistry and potential pharmacology of the benzo[f]isoquinoline scaffold.

The Therapeutic Potential of Benzo[f]isoquinoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzo[f]isoquinoline scaffold, a nitrogen-containing polycyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization have made it a compelling template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, therapeutic applications, mechanisms of action, and key experimental data related to benzo[f]isoquinoline compounds, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Potential

Benzo[f]isoquinoline derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The primary mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular enzymes such as Topoisomerase II and ATP synthase, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity

The anticancer efficacy of various benzo[f]isoquinoline derivatives has been extensively evaluated, most notably through the National Cancer Institute's (NCI) 60-cell line screening program. The data, presented as Percent Growth Inhibition (PGI) at a single high dose (10 µM), and half-maximal inhibitory concentration (IC50) values, highlight the potential of this chemical class.

Table 1: In Vitro Anticancer Activity of Benzo[f]isoquinoline Derivatives (NCI-60 Screen)

Compound IDCancer TypeCell LinePercent Growth Inhibition (PGI) (%) at 10µMReference
8b Ovarian CancerOVCAR-499[1]
Renal CancerACHN99[1]
7a Breast CancerMDA-MB-46892[1]
3d Non-Small Cell LungHOP-92>85 (approx.)[2]
MelanomaLOX IMVI>85 (approx.)[2]
MelanomaSK-MEL-5>85 (approx.)[2]
Breast CancerMDA-MB-468>85 (approx.)[2]
3f LeukemiaSRHighly Selective Activity[2]
7c Breast CancerMDA-MB-46872[1]
MelanomaSK-MEL-563[1]
8a Breast CancerMCF765[1]
9c Prostate CancerPC-357[1]

Note: PGI indicates the percentage of cell growth inhibited relative to untreated controls. A PGI of 100 indicates total growth inhibition.

Table 2: IC50 Values of Benzo[f]quinoline Derivatives Against Specific Cancer Cell Lines

Compound IDCancer TypeCell LineIC50 (µM)Reference
Pyrazolone 2 Colon CancerHCT1167.39 ± 0.5[3]
Breast CancerMCF79.24 ± 0.7[3]
Cyanoethanohydrazone 5 Colon CancerHCT11613.46 ± 1.1[3]
Breast CancerMCF716.43 ± 1.3[3]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Beyond their anticancer effects, certain benzo[f]isoquinoline derivatives, particularly quaternary salts (BQS), have shown promising activity against pathogenic bacteria and fungi.[4] This dual activity enhances the therapeutic potential of the scaffold.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzo[f]quinolinium Salts (BQS)

Compound IDStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
3b 15.61253.9[4]
3c 7.831.23.9[4]
3d 15.662.51.9[4]
3e 15.631.20.9[4]
3g 31.21257.8[4]
3h 7.862.57.8[4]
3i 7.862.53.9[4]
3j 15.662.53.9[4]
3k 15.662.57.8[4]
3n 7.862.53.9[4]
Nystatin (Control) --15.6[4]

Mechanisms of Action & Signaling Pathways

In silico and in vitro studies suggest that benzo[f]isoquinoline compounds exert their therapeutic effects by targeting fundamental cellular processes. Molecular docking studies have identified Topoisomerase II (Topo II) and ATP synthase as key molecular targets.[1][4]

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. Benzo[f]isoquinoline derivatives can act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in DNA, which, if unrepaired, triggers apoptosis.

Figure 1: Proposed mechanism of Topoisomerase II inhibition by benzo[f]isoquinoline compounds.
Inhibition of ATP Synthase

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. Inhibition of this enzyme disrupts the cell's energy supply, leading to metabolic stress and cell death. This is a promising mechanism for both anticancer and antifungal activity.[4]

ATP_Synthase_Inhibition cluster_0 Normal ATP Production cluster_1 Inhibition Pathway Proton_Gradient Proton Gradient (Across IMM) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Inhibited_Synthase Inhibited ATP Synthase ATP_Synthase->Inhibited_Synthase ADP ADP + Pi ADP->ATP_Synthase Cell_Function Normal Cellular Function ATP->Cell_Function Powers BfI_Compound Benzo[f]isoquinoline Compound BfI_Compound->ATP_Synthase Binds & Inhibits Energy_Depletion ATP Depletion Inhibited_Synthase->Energy_Depletion Leads to Cell_Death Cell Death Energy_Depletion->Cell_Death

Figure 2: Proposed mechanism of ATP synthase inhibition by benzo[f]isoquinoline compounds.

Experimental Protocols

The discovery and evaluation of benzo[f]isoquinoline derivatives involve a multi-step process, from chemical synthesis to biological screening and mechanistic studies.

General Synthesis Workflow

A common and efficient method for synthesizing novel benzo[f]isoquinoline derivatives involves a two-step process: quaternization of the benzo[f]isoquinoline core followed by a [3+2] dipolar cycloaddition reaction.[1][4]

Synthesis_Workflow start Start Materials reagent1 Benzo[f]isoquinoline (Core) start->reagent1 reagent2 α-Halocarbonyl Compound start->reagent2 step1 Step 1: Quaternization intermediate1 Quaternary Benzo[f]quinolinium Salt (BQS) step1->intermediate1 step2 Step 2: [3+2] Dipolar Cycloaddition product Final Product: Polycyclic Derivative step2->product reagent1->step1 reagent2->step1 ylide In situ Ylide Formation (Base-catalyzed) intermediate1->ylide ylide->step2 dipolarophile Alkyne Dipolarophile dipolarophile->step2

Figure 3: General two-step synthesis workflow for polycyclic benzo[f]isoquinoline derivatives.

Protocol 1: Synthesis of Benzo[f]quinolinium Salts (Quaternization) [4]

  • Dissolve benzo[f]isoquinoline in an appropriate solvent (e.g., acetone or acetonitrile).

  • Add an equimolar amount of the desired activated α-halocarbonyl compound (e.g., phenacyl bromide).

  • Stir the mixture at room temperature or under reflux for a specified time (typically several hours).

  • The resulting precipitate (the quaternary salt) is collected by filtration.

  • Wash the collected solid with the solvent to remove unreacted starting materials.

  • Dry the product under vacuum. Characterize using FT-IR, NMR, and elemental analysis.

Protocol 2: Synthesis of Cycloadducts ([3+2] Dipolar Cycloaddition) [1]

  • Suspend the benzo[f]quinolinium salt in a solvent like dichloromethane.

  • Add a base (e.g., triethylamine or 1,2-butylene oxide) to generate the azomethine ylide in situ.

  • Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD) to the reaction mixture.

  • Stir the mixture at room temperature for an extended period (e.g., 48 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the crude product using column chromatography on silica gel to isolate the final cycloadduct.

NCI-60 Human Tumor Cell Line Screen

This is a standardized high-throughput screening protocol used by the U.S. National Cancer Institute to evaluate the anticancer potential of novel compounds.[5][6]

Protocol 3: NCI-60 Single-Dose Screening [5][7]

  • Cell Plating: Inoculate cells from the 60 different human tumor cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.

  • Time Zero (Tz) Plate: After 24 hours, fix one set of plates with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition.

  • Drug Addition: Add the test compound (dissolved in DMSO) to the remaining plates at a single concentration (10⁻⁵ M). Include control wells with DMSO only.

  • Incubation: Incubate the drug-treated plates for an additional 48 hours.

  • Assay Termination: Terminate the assay by fixing the cells with cold TCA.

  • Staining: Wash the plates and stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to cellular proteins.

  • Measurement: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

  • Data Acquisition: Read the absorbance at 515 nm using a plate reader.

  • Calculation: Calculate the Percent Growth (PG) based on the absorbance values of the test wells relative to the time zero (Tz) and control growth (C) wells. A value of 0 indicates no net cell growth, while a value of -100 indicates total cell death.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.[8][9]

Protocol 4: Topo II DNA Relaxation Assay [9][10]

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer (typically Tris-HCl, KCl, MgCl₂, DTT), ATP, and supercoiled plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add the benzo[f]isoquinoline test compound at various concentrations. Include a positive control (e.g., etoposide) and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding a predetermined unit of human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Run the gel, then stain with ethidium bromide and visualize under UV light.

  • Analysis: Analyze the gel. Supercoiled DNA (substrate) migrates fastest, followed by linear DNA, and then relaxed circular DNA (product). Inhibition is indicated by the persistence of the supercoiled DNA band compared to the enzyme-only control.

Molecular Docking Protocol

Computational docking is used to predict the binding mode and affinity of a compound to its protein target, providing insights into the mechanism of action.[11][12]

Protocol 5: General Molecular Docking Workflow [12][13]

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Topoisomerase II, ATP synthase) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the benzo[f]isoquinoline compound. Minimize its energy and assign appropriate charges and atom types.

  • Active Site Definition: Define the binding site (active site) on the protein, typically based on the location of the co-crystallized ligand or known active residues. A grid box is generated around this site.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to systematically search for the optimal binding poses of the ligand within the defined active site of the protein. The software uses a scoring function to rank the different poses.

  • Pose Analysis and Scoring: Analyze the results. The top-ranked poses are evaluated based on their binding energy (a lower binding energy indicates a more favorable interaction) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's active site residues.

Conclusion and Future Directions

The benzo[f]isoquinoline scaffold represents a highly promising platform for the development of new therapeutics. The extensive data on their anticancer and antimicrobial activities, coupled with a growing understanding of their molecular mechanisms, provides a solid foundation for further research. Future efforts should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic applications for this versatile class of compounds. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing benzo[f]isoquinoline derivatives from promising hits to clinical candidates.

References

Exploring Derivatives of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline for Novel Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline core represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of its derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as novel anticancer and neuroprotective agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be efficiently achieved through established synthetic methodologies, primarily the Bischler-Napieralski reaction. This classical method involves the cyclodehydration of a β-arylethylamide precursor.

General Synthetic Scheme

A plausible and efficient route to the target scaffold involves a two-step process starting from commercially available 2-(naphthalen-2-yl)ethan-1-amine and benzoyl chloride. The resulting amide is then cyclized under acidic conditions.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Derivatization 2-(naphthalen-2-yl)ethan-1-amine 2-(naphthalen-2-yl)ethan-1-amine Amide N-(2-(naphthalen-2-yl)ethyl)benzamide 2-(naphthalen-2-yl)ethan-1-amine->Amide Pyridine, DCM Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Amide Dihydroisoquinoline This compound Amide->Dihydroisoquinoline POCl3, Toluene, Reflux Derivatives Substituted Derivatives Dihydroisoquinoline->Derivatives Various Reagents

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-(naphthalen-2-yl)ethyl)benzamide

To a solution of 2-(naphthalen-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, pyridine (1.2 eq) is added. The mixture is cooled to 0 °C, and benzoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired amide.

Step 2: Synthesis of this compound

The N-(2-(naphthalen-2-yl)ethyl)benzamide (1.0 eq) is dissolved in anhydrous toluene. To this solution, phosphorus oxychloride (POCl3) (3.0-5.0 eq) is added, and the mixture is refluxed for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl3 are removed under vacuum. The residue is carefully quenched with ice-water and basified with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. The aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have exhibited promising anticancer and neuroprotective activities. The biological potency is significantly influenced by the nature and position of substituents on both the phenyl and the benzo[f]isoquinoline rings.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzo[f]isoquinoline derivatives against a panel of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key cellular enzymes and interference with microtubule dynamics.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDR1 (on Phenyl Ring)R2 (on Benzo[f]isoquinoline)Cancer Cell LineIC50 (µM)Reference
1a HHA549 (Lung)11.23 ± 1.42[2]
1b HHMCF-7 (Breast)12.36 ± 1.69[2]
1c HHHCT-116 (Colon)9.81 ± 0.097[2]
2a 4-OCH3HVariousNot specified
2b 4-ClHVariousNot specified
3a H8-OCH3VariousNot specified

Note: This table is a representative summary. More extensive data is required for a comprehensive SAR analysis.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) at the para-position of the 1-phenyl ring have been explored. The presence of a methoxy or chloro moiety seems to have a favorable effect on the activity.

  • Quaternization of Nitrogen: Quaternary salts of benzo[f]quinoline derivatives have shown superior anticancer activity compared to their non-quaternized counterparts, suggesting the importance of a positive charge for cellular uptake or target interaction.

Neuroprotective Activity

The tetrahydroisoquinoline core, closely related to the dihydro-benzo[f]isoquinoline scaffold, is known for its neuroprotective effects. Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitotoxicity-induced neuronal cell death.[3][4]

Table 2: Neuroprotective Activity of a Related Tetrahydroisoquinoline Derivative

CompoundActivityMechanismReference
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinolineAnticonvulsant, NeuroprotectiveNMDA receptor antagonist[3]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with multiple cellular signaling pathways.

Anticancer Signaling Pathways

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Isoquinoline and quinazoline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Derivative Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

CDK5 Inhibition: Cyclin-dependent kinase 5 (CDK5) is aberrantly activated in several cancers and plays a role in tumor progression.[7][8] Certain quinazolinone derivatives, structurally related to the benzo[f]isoquinoline core, have been identified as CDK5 inhibitors, suggesting a potential mechanism for the anticancer activity of the title compounds.

CDK5_Pathway p35_p39 p35/p39 CDK5 CDK5 p35_p39->CDK5 Activation CDK5_p25 CDK5/p25 (hyperactivation) CDK5->CDK5_p25 Cleavage to p25 Substrates Downstream Substrates CDK5_p25->Substrates Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Cell_Migration Cell Migration & Invasion Substrates->Cell_Migration Compound This compound Derivative Compound->CDK5 Inhibition

Caption: Putative inhibition of the CDK5 signaling pathway.

Neuroprotective Signaling Pathway

NMDA Receptor Antagonism: Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a key contributor to neuronal damage in various neurological disorders. 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to act as non-competitive NMDA receptor antagonists, thereby preventing excessive calcium influx and subsequent neuronal death.[3][4]

NMDA_Receptor_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound 1-Phenyl-tetrahydroisoquinoline Derivative Compound->NMDA_Receptor Non-competitive Antagonism

Caption: Neuroprotection via NMDA receptor antagonism.

Experimental Bioassays

The biological evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their cytotoxic and neuroprotective effects.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

  • Cell Cycle Analysis by Flow Cytometry: To determine the effect of the compounds on cell cycle progression, treated and untreated cancer cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Assays: Apoptosis induction can be assessed by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for the expression of apoptosis-related proteins such as caspases, Bcl-2, and Bax.

Neuroprotective Activity Assays
  • NMDA-induced Excitotoxicity Assay: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are pre-treated with the test compounds followed by exposure to a toxic concentration of NMDA. Cell viability is then assessed using methods like the MTT assay or lactate dehydrogenase (LDH) release assay to determine the protective effect of the compounds.

  • Calcium Imaging: To confirm the mechanism of NMDA receptor antagonism, intracellular calcium levels can be monitored in real-time using fluorescent calcium indicators (e.g., Fura-2 AM) in neuronal cells upon stimulation with NMDA in the presence or absence of the test compounds.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization to optimize potency and selectivity. Future research should focus on:

  • Expansion of the derivative library: Systematic modification of the phenyl and benzo[f]isoquinoline rings to establish a more comprehensive SAR.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways involved in the observed bioactivities.

  • In vivo evaluation: Testing of lead compounds in relevant animal models of cancer and neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

This technical guide provides a foundational understanding of the potential of this compound derivatives. Continued exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted benzo[f]quinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Benzo[f]quinolines are known for their biological activities, including antibacterial, antifungal, and anticancer properties, as well as their applications in organic light-emitting devices (OLEDs)[1]. The following sections detail several established synthetic methodologies, offering structured experimental procedures and comparative data to aid in the selection and implementation of the most suitable protocol for your research needs.

Introduction to Synthetic Strategies

The synthesis of the benzo[f]quinoline scaffold can be achieved through various classical and modern organic reactions. The choice of method often depends on the desired substitution pattern, availability of starting materials, and required reaction conditions. Key strategies include:

  • Skraup Reaction: A classic method involving the reaction of 2-naphthylamine with glycerol in the presence of an acid and an oxidizing agent[1][2].

  • Doebner-von Miller Reaction: A versatile synthesis that utilizes the reaction of an aniline (like 2-naphthylamine) with α,β-unsaturated carbonyl compounds[1][3].

  • Friedländer Annulation: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group[4][5][6][7].

  • Combes Synthesis: This method synthesizes 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base formed from an aniline and a β-diketone[8][9][10][11].

  • Three-Component Reactions: Modern, efficient methods that combine multiple reactants in a single step, such as the reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound[1][12].

Experimental Protocols

Protocol 1: Skraup Reaction for Unsubstituted Benzo[f]quinoline

This protocol describes the synthesis of the parent benzo[f]quinoline ring system using the Skraup reaction[1].

Materials:

  • 2-Naphthylamine

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Arsenic acid (or another suitable oxidizing agent like nitrobenzene)

  • Sodium hydroxide (6N) for neutralization

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to anhydrous glycerol in a round-bottom flask equipped with a reflux condenser, while cooling in an ice bath.

  • Slowly add 2-naphthylamine to the mixture with continuous stirring.

  • Add arsenic acid portion-wise to the reaction mixture.

  • Heat the mixture to 120-130°C for 4-6 hours. The reaction is exothermic and should be controlled carefully.

  • After cooling to room temperature, pour the mixture into a large volume of water and neutralize with 6N sodium hydroxide solution until the solution is basic.

  • The crude benzo[f]quinoline will precipitate. If it separates as an oil, extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure benzo[f]quinoline[1].

Protocol 2: Doebner-von Miller Reaction

This protocol outlines the synthesis of benzo[f]quinoline using 2-naphthylamine and an α,β-unsaturated carbonyl precursor[1][13].

Materials:

  • 2-Naphthylamine

  • 3,3-Diethoxyprop-1-ene (acrolein diethyl acetal)

  • Hydrochloric acid (1N)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 2-naphthylamine in a suitable solvent such as ethanol in a round-bottom flask.

  • Add 3,3-diethoxyprop-1-ene to the solution.

  • Slowly add 1N hydrochloric acid to the mixture to facilitate the in-situ formation of acrolein and subsequent cyclization.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired benzo[f]quinoline[1].

Protocol 3: Three-Component Synthesis of Substituted Benzo[f]quinolines

This protocol details an efficient one-pot synthesis of substituted benzo[f]quinolines from an arylamine, an aldehyde, and a 1,3-dicarbonyl compound[1].

Materials:

  • N-arylidenenaphthalen-2-amine (Schiff base, pre-formed or generated in situ from 2-naphthylamine and an aromatic aldehyde)

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) or another 1,3-dicarbonyl compound

  • Benzyltriethylammonium chloride (TEBA) as a catalyst

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a suspension of the N-arylidenenaphthalen-2-amine and 2,2-dimethyl-1,3-dioxane-4,6-dione in water, add a catalytic amount of TEBA.

  • Stir the mixture vigorously at 80-90°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford the pure substituted benzo[f]quinoline derivative[1].

Data Presentation

The following tables summarize representative yields for the synthesis of various benzo[f]quinoline derivatives based on the methodologies described.

Table 1: Yields of Benzo[f]quinoline Synthesis via Classical Methods

MethodReactantsProductYield (%)Reference
Skraup Reaction2-Naphthylamine, Glycerol, H₂SO₄, Arsenic AcidBenzo[f]quinolineGood[1]
Doebner-von Miller2-Naphthylamine, 3,3-Diethoxyprop-1-ene, HClBenzo[f]quinolineGood[1]

Table 2: Yields for Three-Component Synthesis of Substituted Benzo[f]quinolines

Aldehyde Component1,3-Dicarbonyl ComponentCatalystProductYield (%)Reference
BenzaldehydeMeldrum's AcidTEBA3-Phenyl-benzo[f]quinoline derivativeHigh[1]
4-ChlorobenzaldehydeMeldrum's AcidTEBA3-(4-Chlorophenyl)-benzo[f]quinoline derivativeHigh[1]
4-MethylbenzaldehydeMeldrum's AcidTEBA3-(4-Methylphenyl)-benzo[f]quinoline derivativeHigh[1]
4-MethoxybenzaldehydeMeldrum's AcidTEBA3-(4-Methoxyphenyl)-benzo[f]quinoline derivativeHigh[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflows for the key synthetic protocols.

Skraup_Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Naphthylamine 2-Naphthylamine Reaction_Vessel Reaction Mixture 2-Naphthylamine->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Arsenic Acid) Oxidizing_Agent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Aqueous Workup & Neutralization Reaction_Vessel->Workup Purification Chromatography Workup->Purification Product Benzo[f]quinoline Purification->Product

Caption: General workflow for the Skraup synthesis of benzo[f]quinoline.

Doebner_von_Miller_Reaction cluster_reactants Reactants 2-Naphthylamine 2-Naphthylamine Cyclization Michael Addition & Cyclization 2-Naphthylamine->Cyclization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Precursor Unsaturated_Carbonyl->Cyclization Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Substituted Benzo[f]quinoline Aromatization->Product

Caption: Key steps in the Doebner-von Miller synthesis of benzo[f]quinolines.

Three_Component_Reaction Aryl_Amine 2-Naphthylamine Schiff_Base_Formation In situ Schiff Base Formation Aryl_Amine->Schiff_Base_Formation Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base_Formation Dicarbonyl 1,3-Dicarbonyl Compound Michael_Addition Michael Addition Dicarbonyl->Michael_Addition Schiff_Base_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Aromatization Michael_Addition->Cyclization_Dehydration Product Substituted Benzo[f]quinoline Cyclization_Dehydration->Product

Caption: Logical flow of the three-component synthesis of benzo[f]quinolines.

References

Application Notes and Protocols: 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline scaffold in organic synthesis and drug discovery. This versatile structural motif serves as a key building block for a variety of biologically active compounds.

Introduction to the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid, polycyclic structure provides a unique three-dimensional arrangement for substituent positioning, making it an attractive framework for the design of compounds targeting various biological entities. Derivatives of this scaffold have shown promise as enzyme inhibitors, anticancer agents, and dopamine receptor antagonists.

Synthetic Protocols for the Scaffold and its Derivatives

The synthesis of the this compound scaffold can be achieved through classical isoquinoline synthesis methodologies, most notably the Bischler-Napieralski reaction. This approach involves the cyclization of an N-acylated β-arylethylamine.

This protocol describes a plausible synthetic route to this compound.

Experimental Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Work-up and Purification A 2-(Naphthalen-2-yl)ethan-1-amine C N-(2-(Naphthalen-2-yl)ethyl)benzamide A->C Pyridine, DCM, 0 °C to rt B Benzoyl Chloride B->C D N-(2-(Naphthalen-2-yl)ethyl)benzamide E This compound D->E POCl3, Toluene, Reflux F Reaction Mixture G Aqueous NaHCO3 F->G Quenching H Extraction with Ethyl Acetate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

Protocol:

Step 1: Synthesis of N-(2-(Naphthalen-2-yl)ethyl)benzamide

  • Dissolve 2-(Naphthalen-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Step 2: Bischler-Napieralski Cyclization

  • Place the N-(2-(Naphthalen-2-yl)ethyl)benzamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Add anhydrous toluene to dissolve the amide.

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution with a saturated solution of NaHCO₃ or NaOH to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a proposed protocol based on established chemical principles. Reaction conditions may require optimization for yield and purity.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a key component in the development of various therapeutic agents.

Derivatives of the closely related benzo[f]quinoline scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The planar aromatic system is believed to intercalate with DNA, while substituents can be modified to target specific enzymes involved in cancer progression.

Table 1: Anticancer Activity of Benzo[f]quinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyrazolone Derivative 2 HCT1167.39 ± 0.5[1]
Pyrazolone Derivative 2 MCF79.24 ± 0.7[1]
Cyanoethanohydrazone 5 HCT11613.46 ± 1.1[1]
Cyanoethanohydrazone 5 MCF716.43 ± 1.3[1]

Note: The compounds listed are derivatives of 3-chlorobenzo[f]quinoline-2-carbaldehyde, not directly of the this compound scaffold, but illustrate the potential of the core structure.

Derivatives of 1-phenyl-tetrahydroisoquinoline, a reduced form of the target scaffold, have been investigated as antagonists for dopamine receptors, particularly the D1 receptor. This activity is relevant for the development of treatments for neurological and psychiatric disorders.

Signaling Pathway:

G Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets Antagonist 1-Phenyl-isoquinoline Derivative (Antagonist) Antagonist->D1R Blocks

Caption: Antagonism of the Dopamine D1 Receptor signaling pathway.

Table 2: Dopamine D1 Receptor Binding Affinity of 1-Phenyl-tetrahydroisoquinoline Analogs

CompoundD1 Receptor Kᵢ (nM)Reference
(±)-6-Chloro-7-hydroxy-1-phenyl-THIQ130
(±)-6-Bromo-1-phenyl-THIQ150
(±)-7-Hydroxy-1-phenyl-THIQ> 10,000
(±)-6,7-Dihydroxy-1-phenyl-THIQ2,300

Note: THIQ stands for tetrahydroisoquinoline. The data is for analogs and illustrates structure-activity relationships.

The isoquinoline core is present in many natural and synthetic compounds that exhibit enzyme inhibitory activity. For example, derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and neurodegenerative diseases.

Table 3: MAO-A Inhibitory Activity of (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

CompoundMAO-A IC₅₀ (µM)Reference
2d (para-F substituent)1.38
2j 2.48

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel compounds with diverse biological activities. The synthetic accessibility via established methods like the Bischler-Napieralski reaction, combined with the potential for functionalization at multiple positions, makes it an attractive scaffold for medicinal chemists and drug discovery professionals. The data presented herein on related structures underscores the potential for developing potent and selective modulators of various biological targets. Further exploration and derivatization of this core structure are warranted to unlock its full therapeutic potential.

References

In vitro assays for evaluating the cytotoxicity of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family of molecules.[1][2][3] This structural scaffold is found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities, including potential as anticancer agents.[4][5] Derivatives of the closely related benzo[f]quinoline have shown cytotoxic efficiency against various cancer cell lines, such as non-small cell lung cancer, melanoma, and breast cancer.[6] Given its structural characteristics, evaluating the cytotoxic potential of this compound is a critical step in preclinical drug development and toxicological assessment.

This document provides detailed protocols for three common in vitro assays used to quantify the cytotoxic effects of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay. These assays measure different cellular events associated with cell death, providing a comprehensive overview of the compound's potential mechanisms of toxicity.

Core Principles of Cytotoxicity Evaluation

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death. This is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth or kill 50% of the cell population. A comprehensive evaluation typically involves multiple assays that probe different aspects of cell health:

  • Metabolic Activity (MTT Assay): Assesses the viability of cells by measuring the activity of mitochondrial enzymes.[7] A decrease in metabolic activity is an early indicator of cellular stress or death.

  • Membrane Integrity (LDH Assay): Detects cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8] This is a hallmark of late-stage apoptosis or necrosis.

  • Apoptosis Induction (Caspase Assay): Measures the activity of key effector enzymes, caspases 3 and 7, which are central to the execution phase of programmed cell death (apoptosis).[9][10]

By employing these complementary assays, researchers can not only quantify the cytotoxicity of this compound but also gain preliminary insights into its mechanism of action (e.g., inducing apoptosis versus necrosis).

Data Presentation

The following tables summarize cytotoxicity data for this compound and its structural analogs from literature, providing a benchmark for experimental results.

Table 1: IC50 Values of this compound and Related Compounds

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
This compoundA549 (Lung)MTT11.23 ± 0.89[1]
Benzo[f]quinoline Pyrazolone Derivative (2)HCT116 (Colon)MTT7.39 ± 0.5[11]
Benzo[f]quinoline Pyrazolone Derivative (2)MCF7 (Breast)MTT9.24 ± 0.7[11]
Benzo[f]quinoline Cyanoethanohydrazone (5)HCT116 (Colon)MTT13.46 ± 1.1[11]
Benzo[f]quinoline Cyanoethanohydrazone (5)MCF7 (Breast)MTT16.43 ± 1.3[11]
6-Nitro-1H-benz[de]isoquinoline-1,3-dione (1i)U-937 (Leukemia)MTT0.7[12]
6-Nitro-1H-benz[de]isoquinoline-1,3-dione (1i)HL-60 (Leukemia)MTT1.8[12]

Table 2: Example Data Layout for a Multi-Assay Cytotoxicity Screen

Compound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0 (Vehicle Control)100%0%5,250
195%5%15,800
572%25%88,400
1051%48%155,200
2524%78%95,600
508%95%41,300
1002%98%12,100

RLU: Relative Luminescence Units. Data are hypothetical for illustrative purposes.

Visualizations

The following diagrams illustrate the experimental workflows and assay principles.

G cluster_workflow General Workflow for In Vitro Cytotoxicity Testing A 1. Cell Seeding Seed cells in 96-well plates and allow adherence overnight. B 2. Compound Treatment Add serial dilutions of This compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Perform Assay Execute specific assay protocol (MTT, LDH, or Caspase). C->D E 5. Data Acquisition Measure absorbance or luminescence using a plate reader. D->E F 6. Data Analysis Calculate % viability/cytotoxicity and determine IC50 values. E->F

Caption: General workflow for assessing compound cytotoxicity.

G cluster_mtt Principle of the MTT Assay live_cell Viable Cell enzyme Mitochondrial NAD(P)H-dependent oxidoreductases live_cell->enzyme mtt MTT (Yellow, soluble) mtt->enzyme Reduction formazan Formazan (Purple, insoluble) solubilization Solubilization (e.g., DMSO) formazan->solubilization enzyme->formazan measurement Measure Absorbance (~570 nm) solubilization->measurement

Caption: MTT is reduced to purple formazan by viable cells.

G cluster_ldh Principle of the LDH Assay intact_cell Viable Cell (Intact Membrane) LDH is intracellular damaged_cell Damaged Cell (Compromised Membrane) ldh LDH (enzyme) damaged_cell->ldh Released into supernatant reagent Assay Reagent (Substrate + Tetrazolium Salt) ldh->reagent Catalyzes reaction product Colored Formazan reagent->product measurement Measure Absorbance (~490 nm) product->measurement

Caption: LDH released from damaged cells creates a colored product.

G cluster_apoptosis Simplified Apoptosis Signaling Pathway stimulus Apoptotic Stimulus (e.g., Compound) initiator Initiator Caspases (e.g., Caspase-9) stimulus->initiator activates effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector activates substrates Cellular Substrates (e.g., PARP) effector->substrates cleaves apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Caspase cascade leading to programmed cell death.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product by mitochondrial dehydrogenases.[7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compound: this compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells are well-adhered and in a logarithmic growth phase) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control (100% viability) and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO to each well.[13]

    • For Suspension Cells: Add the solubilization solution directly to the wells.

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average OD of the medium-only background wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[8][14]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis Buffer (e.g., 10X solution provided in the kit, or Triton X-100)

  • Stop Solution (if required by the kit)

  • Test compound: this compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well).

  • Plate Setup: Designate wells for the following controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with Lysis Buffer (total LDH).

    • Compound-Treated Wells: Cells treated with serial dilutions of the test compound.

    • Background Control: Medium only (no cells).

  • Compound Treatment: Treat cells with this compound and incubate for the desired period (e.g., 24-72 hours).

  • Induce Maximum Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release Control" wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.[15] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[14]

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Measurement: Add 50 µL of Stop Solution to each well (if applicable). Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((OD_Treated - OD_VehicleControl) / (OD_MaximumRelease - OD_VehicleControl)) * 100

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous "add-mix-measure" assay quantifies apoptosis by detecting the activity of caspases 3 and 7, key executioner caspases.[9][10]

Materials:

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Complete cell culture medium

  • Test compound: this compound

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium.[10] Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate for a time period determined to be optimal for apoptosis induction by the compound (typically 6-24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature before use.[9]

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[10] This step simultaneously lyses the cells and introduces the luminogenic substrate.

  • Signal Stabilization: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.[16] Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[10]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the no-cell background control wells from all experimental readings.

    • Results can be expressed as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control to indicate the induction of caspase activity.

References

Application Notes and Protocols for Studying P-glycoprotein Inhibition by Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for investigating the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, by isoquinoline alkaloids.

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This process plays a crucial role in the disposition of many drugs and xenobiotics, and its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR).[1][3] Isoquinoline alkaloids, a large and structurally diverse group of natural products, have shown promise as P-gp inhibitors, potentially reversing MDR and enhancing the efficacy of chemotherapeutic agents.[4][5] This guide outlines the key experimental procedures to assess the P-gp inhibitory activity of isoquinolines.

Data Presentation: P-gp Inhibition by Isoquinoline Alkaloids

The following table summarizes the inhibitory effects of selected isoquinoline alkaloids on P-gp activity.

Isoquinoline AlkaloidAssay SystemProbe SubstrateIC50 Value / Inhibition MetricReference
Berberine MDCK-chAbcb1 cellsTilmicosinER reduced from 4.26 to 0.79 at 40 µM[6]
MDCK-chAbcb1 cellsCiprofloxacinER reduced in a concentration-dependent manner[6]
Caco-2 cellsCyclosporin ASignificant inhibition of efflux at 10 µM[7]
MDCKII-MDR1 cellsDigoxinSignificant inhibition of P-gp mediated efflux[7]
Tetrandrine HCT15 (P-gp-positive)Paclitaxel~3100-fold reduction in EC50 at 3.0 µM[1]
HCT15 (P-gp-positive)Actinomycin D~36.0-fold reduction in EC50 at 3.0 µM[1]
KBv200 cellsVincristineComplete reversal of resistance at 2.5 µM[3]
Eca109/VCR cellsVincristineIC50 = 9.9 nM (in combination)[8]
Fangchinoline HCT15 (P-gp-positive)Paclitaxel~1900-fold reduction in EC50 at 3.0 µM[1]
HCT15 (P-gp-positive)Actinomycin D~45.9-fold reduction in EC50 at 3.0 µM[1]

ER: Efflux Ratio; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for three key assays to determine P-gp inhibition are provided below.

Calcein-AM Uptake Assay

This assay measures the intracellular accumulation of the fluorescent substrate calcein, which is formed from the non-fluorescent P-gp substrate, calcein acetoxymethyl ester (calcein-AM). Inhibition of P-gp leads to increased intracellular calcein fluorescence.[9][10]

Materials:

  • P-gp-overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and parental control cells.[9][10]

  • Calcein-AM (stock solution in DMSO).[11]

  • Isoquinoline inhibitor (test compound).

  • Positive control inhibitor (e.g., verapamil, cyclosporin A).[9]

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[11]

  • 96-well black, clear-bottom microplates.[9]

  • Fluorescence microplate reader or flow cytometer.[12]

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of approximately 5,000 cells per well and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the isoquinoline test compound and the positive control inhibitor in HBSS or serum-free medium.

  • Cell Treatment: Remove the culture medium and wash the cells once with HBSS. Add the prepared compound solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as controls.

  • Calcein-AM Loading: Prepare a working solution of calcein-AM in HBSS (e.g., ~2 µM).[11] Add the calcein-AM solution to all wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[12]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[12]

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence intensity in the presence of the isoquinoline inhibitor to that of the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rhodamine 123 Efflux Assay

This assay directly measures the efflux of the fluorescent P-gp substrate, rhodamine 123. P-gp inhibitors will decrease the efflux of rhodamine 123, leading to its intracellular accumulation.[13][14]

Materials:

  • P-gp-overexpressing cells and parental control cells.[13]

  • Rhodamine 123 (stock solution in DMSO).

  • Isoquinoline inhibitor (test compound).

  • Positive control inhibitor (e.g., verapamil, cyclosporin A).[13]

  • Cell culture medium.

  • Efflux buffer (e.g., HBSS).

  • Flow cytometer or fluorescence microplate reader.[15]

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp-overexpressing and parental cells.

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 (e.g., 5.25 µM) for 30 minutes at 37°C to allow for intracellular accumulation.[13]

  • Washing: Centrifuge the cells and wash them with ice-cold efflux buffer to remove extracellular rhodamine 123.[15]

  • Efflux Initiation: Resuspend the cells in fresh, pre-warmed efflux buffer containing various concentrations of the isoquinoline test compound or the positive control inhibitor.

  • Incubation for Efflux: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.[16]

  • Fluorescence Measurement: Terminate the efflux by placing the samples on ice. Measure the intracellular rhodamine 123 fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Calculate the efflux ratio (ER) and the percentage of inhibition. The IC50 value can be determined by plotting the percentage of inhibition of efflux against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates and inhibitors can modulate this activity.[17]

Materials:

  • Recombinant human P-gp membranes (commercially available, e.g., P-gp-Glo™ Assay Systems).[17]

  • ATP.

  • Isoquinoline inhibitor (test compound).

  • Positive control substrate (e.g., verapamil).[17]

  • P-gp ATPase inhibitor (e.g., sodium orthovanadate, Na3VO4).[17]

  • Assay buffer.

  • Luminometer or spectrophotometer for phosphate detection.

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant P-gp membranes, the isoquinoline test compound at various concentrations, and the assay buffer. Include control wells with no compound, a positive control substrate, and a P-gp ATPase inhibitor.

  • Initiate Reaction: Add Mg-ATP to each well to start the ATPase reaction.[17]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).[17]

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released or the remaining ATP. Commercially available kits often use a luciferase-based system to measure the remaining ATP, where a decrease in luminescence indicates ATP consumption.[17]

  • Data Analysis: Calculate the change in P-gp ATPase activity in the presence of the isoquinoline compound compared to the basal activity. The results will indicate whether the compound stimulates or inhibits the ATPase activity of P-gp.

Mandatory Visualizations

Experimental Workflow for P-gp Inhibition Assays

G General Workflow for P-gp Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (P-gp expressing & Parental) Treatment Cell Treatment with Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation (Isoquinoline & Controls) Compound_Prep->Treatment Substrate_Loading Substrate Loading (e.g., Calcein-AM, Rho123) Treatment->Substrate_Loading Incubation Incubation Substrate_Loading->Incubation Measurement Fluorescence/Luminescence Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50, ER) Measurement->Data_Analysis

Caption: General workflow for in vitro P-gp inhibition assays.

Signaling Pathways Regulating P-gp Expression

G Key Signaling Pathways Regulating P-gp Expression cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK MAPK ERK ERK MAPK->ERK ERK->NFkB Pgp_Expression P-gp Gene (ABCB1) Expression NFkB->Pgp_Expression Upregulation

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as tubulin polymerization inhibitors and dopamine receptor ligands.[1][2][3] This guide covers the major synthetic routes, including the Pictet-Spengler and Bischler-Napieralski reactions, as well as asymmetric approaches to yield enantiomerically pure products.

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a core structure in numerous natural products and synthetic molecules with a wide range of pharmacological properties.[1] Analogs of this structure have been investigated for their potential in treating various diseases, including cancer and neurological disorders. The key to unlocking their full therapeutic potential lies in the efficient and stereoselective synthesis of diverse analogs for structure-activity relationship (SAR) studies. This document outlines established protocols for the synthesis of these valuable compounds.

Key Synthetic Methodologies

Two classical methods form the foundation for the synthesis of the 1-phenyl-THIQ core: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. Additionally, asymmetric variations of these methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[4][5][6][7] This method is highly versatile and can be adapted to produce a wide array of substituted analogs.

Pictet-Spengler Reaction Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Product Analysis start Dissolve β-arylethylamine and benzaldehyde in solvent acid Add acid catalyst (e.g., TFA, HCl) start->acid Proceed to cyclization reflux Heat the reaction mixture to reflux acid->reflux workup Neutralize, extract, and dry the organic phase reflux->workup After reaction completion purify Purify by column chromatography workup->purify product Characterize the final 1-phenyl-THIQ product purify->product

Caption: General workflow for the Pictet-Spengler synthesis of 1-phenyl-THIQs.

This protocol describes a typical Pictet-Spengler reaction for the synthesis of a dimethoxy-substituted 1-phenyl-THIQ analog.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (for elution)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) and benzaldehyde (1.1 equivalents) in the chosen solvent (e.g., DCM or toluene).

  • Add the acid catalyst (e.g., TFA, 1.2 equivalents, or a catalytic amount of concentrated HCl) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction provides an alternative route to 1-phenyl-THIQs. This two-step process begins with the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[8][9][10]

Bischler-Napieralski Mechanism amide N-acyl-β-phenylethylamine intermediate Nitrilium Ion Intermediate amide->intermediate + Dehydrating Agent reagent Dehydrating Agent (e.g., POCl3, P2O5) dhi 1-Phenyl-3,4-dihydroisoquinoline intermediate->dhi Intramolecular Electrophilic Aromatic Substitution thiq 1-Phenyl-1,2,3,4-tetrahydroisoquinoline dhi->thiq + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4)

Caption: Key steps in the Bischler-Napieralski synthesis of 1-phenyl-THIQs.

Step 1: Synthesis of N-(2-phenylethyl)benzamide

  • Dissolve phenylethylamine (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution. An organic or inorganic base (e.g., triethylamine or aqueous NaOH) can be used to scavenge the HCl byproduct.[11]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up to remove any unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting N-(2-phenylethyl)benzamide, typically by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization and Reduction

  • Dissolve the N-(2-phenylethyl)benzamide (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile.

  • Add a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 1.5-3 equivalents).[8][12]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice).

  • Neutralize the mixture and extract the 1-phenyl-3,4-dihydroisoquinoline intermediate.

  • Without extensive purification, dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[13][14][15][16]

  • Stir the reaction until the reduction is complete (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline by column chromatography.

Asymmetric Synthesis

For applications in drug development, obtaining enantiomerically pure 1-phenyl-THIQ analogs is often crucial. This can be achieved through several strategies, including the use of chiral catalysts in the Pictet-Spengler reaction or the asymmetric reduction of the dihydroisoquinoline intermediate from the Bischler-Napieralski reaction.

A common and effective method for the asymmetric synthesis of 1-phenyl-THIQs is the catalytic transfer hydrogenation of the corresponding dihydroisoquinolines using chiral ruthenium or iridium catalysts.[17][18][19]

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (1 equivalent) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).[17]

  • Add the chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex (typically 0.1-1 mol%).[17]

  • Heat the reaction mixture to the specified temperature (e.g., 40-80 °C) and stir for the required time (typically several hours to a day).

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess values for the synthesis of various 1-phenyl-THIQ analogs reported in the literature.

Table 1: Yields for Pictet-Spengler and Bischler-Napieralski Syntheses

EntryStarting MaterialsMethodProductYield (%)Reference
13,4-Dimethoxyphenethylamine, BenzaldehydePictet-Spengler (TFA)1-Phenyl-6,7-dimethoxy-THIQ85-98[20]
2Phenylethylamine, BenzaldehydePictet-Spengler (Superacid)1-Phenyl-THIQModerate-High[21]
3N-(2-phenylethyl)benzamideBischler-Napieralski (POCl₃), then NaBH₄1-Phenyl-THIQ~70 (2 steps)[22]
4N-(2-(4-methoxyphenyl)ethyl)benzamideBischler-Napieralski (POCl₃), then NaBH₄1-(4-Methoxyphenyl)-7-methoxy-THIQGood[8]

Table 2: Enantiomeric Excess for Asymmetric Syntheses of 1-Aryl-THIQs

EntrySubstrateCatalyst/MethodProductYield (%)ee (%)Reference
11-Phenyl-3,4-dihydroisoquinolineRu(II)-TsDPEN, ATH(S)-1-Phenyl-THIQ9796[19]
21-(4-Nitrophenyl)-3,4-dihydroisoquinolineIr-L4, AH(S)-1-(4-Nitrophenyl)-THIQ>9994[23]
31-(2-Nitrophenyl)-3,4-dihydroisoquinolineIr-L5, AH(S)-1-(2-Nitrophenyl)-THIQ4576[23]
4Various 1-Aryl-DHIQsRu(II)Cl(η⁶-benzene)TsDPEN, ATHChiral 1-Aryl-THIQsup to 97up to 99[17]
5Tryptamines, AldehydesChiral Phosphoric Acid, Pictet-SpenglerTetrahydro-β-carbolinesHighHigh[24]

Biological Context and Signaling Pathways

1-Phenyl-THIQ analogs have been shown to interact with important biological targets, making them attractive candidates for drug discovery. Two prominent examples are their roles as dopamine receptor ligands and tubulin polymerization inhibitors.

Dopamine Receptor Signaling

Certain 1-phenyl-THIQ analogs can act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) crucial for neurotransmission in the brain.[2][3] The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are associated with distinct signaling cascades.[25][]

Dopamine Receptor Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1 Dopamine binds to D1/D5 Receptor Gs Activates Gs protein D1->Gs AC_stim Stimulates Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Activates PKA cAMP_inc->PKA D1_effect Cellular Response (e.g., gene expression) PKA->D1_effect D2 Dopamine binds to D2/D3/D4 Receptor Gi Activates Gi protein D2->Gi AC_inhib Inhibits Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec D2_effect Cellular Response cAMP_dec->D2_effect

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Tubulin Polymerization Inhibition

Several 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been identified as inhibitors of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[22][27]

Tubulin Polymerization Inhibition tubulin αβ-Tubulin Dimers polymerization Microtubule Polymerization tubulin->polymerization inhibitor 1-Phenyl-THIQ Analog binding Inhibitor binds to tubulin (e.g., colchicine binding site) inhibitor->binding disruption Disruption of Microtubule Dynamics binding->disruption polymerization->disruption Inhibited by mitotic_arrest G2/M Phase Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of cell death induced by tubulin polymerization inhibitors.

References

Troubleshooting & Optimization

Improving the yield and purity of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing dihydroisoquinoline scaffolds are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[3] The Pictet-Spengler reaction proceeds by condensing a β-arylethylamine with an aldehyde or ketone to form an imine, which then cyclizes.[4] For the target molecule, the Bischler-Napieralski reaction is often preferred.

Q2: Which synthetic route is generally recommended for higher yields?

A2: Both the Bischler-Napieralski and Pictet-Spengler reactions can be optimized for high yields. Microwave-assisted protocols, in particular, have been shown to significantly improve yields and reduce reaction times for both methods compared to conventional heating.[5] The choice often depends on the availability of starting materials and the specific substitution patterns desired. For 1-phenyl substituted systems, the Bischler-Napieralski reaction using the appropriate N-acyl-β-phenylethylamine precursor is a direct and efficient route.[1]

Q3: What are the key factors influencing the purity of the final product?

A3: Product purity is primarily affected by side reactions, incomplete reactions, and the effectiveness of the purification method. In the Bischler-Napieralski synthesis, a significant side reaction can be the retro-Ritter reaction, which forms styrenes.[6] The choice of condensing agent, reaction temperature, and solvent are critical parameters to control. Post-synthesis purification, typically involving column chromatography or recrystallization, is essential to remove unreacted starting materials and byproducts.[7]

Q4: Can the dihydroisoquinoline product be oxidized to the fully aromatic benzo[f]isoquinoline?

A4: Yes, 3,4-dihydroisoquinolines can be dehydrogenated to their corresponding aromatic isoquinolines.[1] This is commonly achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Citation
Ineffective Dehydrating/Condensing Agent For the Bischler-Napieralski reaction, ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and anhydrous. For substrates lacking electron-donating groups, a stronger system like P₂O₅ in refluxing POCl₃ may be necessary.[3][6]
Insufficient Reaction Temperature or Time Some cyclizations require elevated temperatures. Consider switching to a higher-boiling solvent like xylene or toluene and refluxing. Microwave-assisted heating can dramatically reduce reaction times (e.g., to 30 minutes) and increase yields by reaching higher temperatures (e.g., 140°C).[5][6]
Deactivated Aromatic Ring The cyclization step is an electrophilic aromatic substitution. If the naphthalene ring system of the precursor is deactivated by electron-withdrawing groups, the reaction will be sluggish. The presence of electron-donating groups facilitates the reaction.[8]
Poor Quality Starting Materials Ensure the purity of the starting β-phenylethylamide or β-arylamine. Impurities can inhibit the reaction or lead to unwanted side products.
Problem 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Recommended Solution Citation
Formation of Styrene Side Product This occurs via a retro-Ritter reaction, especially in Bischler-Napieralski synthesis. Using the corresponding nitrile as a solvent can shift the equilibrium away from the side product. Alternatively, using milder reagents like oxalyl chloride or Tf₂O with 2-chloropyridine can avoid the formation of the nitrilium salt intermediate that leads to this side reaction.[6]
Incomplete Reaction If the reaction has not gone to completion, the crude product will contain unreacted starting material. Monitor the reaction by TLC until the starting material spot disappears. If the reaction stalls, consider increasing the temperature or adding more reagent.
Product Degradation The product may be sensitive to the workup conditions. Ensure neutralization is performed carefully, often at a lower temperature (e.g., 0°C), to avoid degradation.[8]
Ineffective Purification A single purification step may be insufficient. Use flash column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate/hexane). Recrystallization from a suitable solvent system can be used as a final polishing step.[7]

Experimental Protocols & Data

Protocol 1: Synthesis via Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of this compound.

1. Materials and Reagents:

  • N-(2-(naphthalen-1-yl)ethyl)benzamide (precursor)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Step-by-Step Procedure:

  • Dissolve N-(2-(naphthalen-1-yl)ethyl)benzamide (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and then slowly pour it over crushed ice.

  • Basify the aqueous mixture to pH 8-9 by carefully adding saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

3. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

Comparative Data on Isoquinoline Synthesis Methods

The following table summarizes typical reaction conditions and yields for related dihydroisoquinoline syntheses to provide a baseline for optimization.

Method Reagents/Catalyst Solvent Temperature Typical Time Typical Yield Citation
Conventional Bischler-Napieralski POCl₃ or P₂O₅Toluene/XyleneReflux (110-140°C)4 - 24 h40 - 70%
Microwave-Assisted Bischler-Napieralski POCl₃Toluene140°C30 min60 - 85%[5]
Mild Bischler-Napieralski Tf₂O, 2-chloropyridineDichloromethaneRoom Temp1 - 3 h70 - 92%[6]
Pictet-Spengler Acid catalyst (e.g., TFA, HCl)DichloromethaneRoom Temp - Reflux12 - 48 h50 - 80%[4]

Visualized Workflows and Logic

G General Synthesis Workflow Precursor Precursor (N-acyl-β-arylethylamine) Cyclization Cyclization Reaction (e.g., Bischler-Napieralski) Precursor->Cyclization Workup Aqueous Workup & Neutralization Cyclization->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Pure Product (1-Phenyl-5,6-dihydro- benzo[f]isoquinoline) Purification->Product

Caption: General experimental workflow for the synthesis and purification.

G Troubleshooting Logic for Low Yield start Problem: Low Yield check_reagents 1. Check Reagents & Setup start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Side Reactions start->check_side_reactions reagent_purity Are starting materials pure? check_reagents->reagent_purity reagent_activity Is dehydrating agent active? check_reagents->reagent_activity solvent_anhydrous Is solvent anhydrous? check_reagents->solvent_anhydrous temp Is temperature optimal? check_conditions->temp time Is reaction time sufficient? check_conditions->time concentration Is concentration correct? check_conditions->concentration tlc_analysis Analyze TLC for byproducts check_side_reactions->tlc_analysis change_reagent Consider milder reagents (e.g., Tf₂O) check_side_reactions->change_reagent

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Protocols for Assessing Multidrug Resistance (MDR) Reversal Activity of Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for assessing the multidrug resistance (MDR) reversal activity of isoquinoline compounds.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline compound is fluorescent. How do I prevent this from interfering with the rhodamine 123 efflux assay in flow cytometry?

A1: Intrinsic fluorescence of a test compound can interfere with fluorescence-based assays. To mitigate this, you should:

  • Run an unstained control: Analyze cells treated only with your isoquinoline compound (at the highest concentration used in the assay) to determine its fluorescence intensity and spectral properties.

  • Spectral overlap and compensation: Check for spectral overlap between your isoquinoline and rhodamine 123. If there is an overlap, you will need to perform fluorescence compensation. This involves running single-stained controls (cells with rhodamine 123 only, and cells with your isoquinoline only) to set the correct compensation matrix on the flow cytometer.[1]

  • Choose an alternative dye: If compensation is not feasible or effective, consider using a fluorescent substrate with a different emission spectrum that does not overlap with your isoquinoline.

Q2: I am observing unexpected cytotoxicity with my isoquinoline compound in the MTT assay. How can I be sure I am measuring MDR reversal and not just a toxic effect?

A2: It is crucial to distinguish between cytotoxicity and MDR reversal.

  • Determine the non-toxic concentration range: First, perform a dose-response curve for your isoquinoline compound alone on both the drug-sensitive and drug-resistant cell lines to determine its IC50 value. For MDR reversal assays, use concentrations well below the IC50 (typically at a concentration that causes ≤10% cytotoxicity).[2]

  • Use a positive control: Include a known MDR reversal agent with low cytotoxicity (e.g., verapamil at non-toxic concentrations) as a positive control.

  • Mechanism-based assays: Confirm your findings with more specific assays that are less dependent on cell viability, such as a drug accumulation/efflux assay or a P-gp ATPase activity assay.

Q3: My results from the P-gp ATPase activity assay are inconsistent when using my isoquinoline derivative. What could be the cause?

A3: Inconsistencies in the P-gp ATPase assay can arise from several factors:

  • Direct interaction with assay components: Some compounds can interfere with the colorimetric detection of phosphate. Run a control with your compound in the assay buffer without the P-gp membranes to check for this.

  • Stimulation vs. Inhibition: P-gp substrates can stimulate ATPase activity, while inhibitors may or may not. The assay can be performed in two modes: an activation assay to see if your compound stimulates basal ATPase activity, and an inhibition assay in the presence of a known P-gp substrate (like verapamil) to see if your compound inhibits this stimulated activity.[3][4]

  • Compound solubility: Ensure your isoquinoline derivative is fully dissolved in the assay buffer. Precipitation can lead to variable results.

Q4: How do I interpret the results of an MTT assay for MDR reversal?

A4: The key parameter is the "fold reversal" (FR) or "resistance reversal factor". This is calculated by dividing the IC50 of the chemotherapeutic drug alone by the IC50 of the chemotherapeutic drug in the presence of your isoquinoline compound. A higher FR value indicates a greater reversal of resistance. It is important to ensure that the concentration of the isoquinoline used in the combination is not significantly cytotoxic on its own.

Troubleshooting Guides

MTT Assay
Problem Possible Cause Troubleshooting Steps
High background absorbance - Phenol red in the culture medium.- Contamination of reagents or cells.- Use phenol red-free medium for the assay.- Ensure all solutions are sterile filtered.[5]- Include a blank control (medium, MTT, and solubilizing agent only).
Low absorbance signal - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density.- Ensure cells are in the exponential growth phase.- Increase incubation time with the solubilizing agent or use a more robust solvent like a 1:1 mix of DMSO and ethanol.[5]
Isoquinoline interferes with MTT reduction Some compounds can directly reduce MTT or alter mitochondrial respiration, leading to false results.[6][7]- Run a cell-free control with your isoquinoline and MTT to check for direct reduction.- Use an alternative viability assay that is not based on mitochondrial activity, such as the sulforhodamine B (SRB) assay.
Flow Cytometry (Rhodamine 123 Efflux Assay)
Problem Possible Cause Troubleshooting Steps
Weak rhodamine 123 fluorescence signal - Insufficient dye loading.- Low P-gp expression in the resistant cell line.- Lasers are not aligned correctly.- Optimize rhodamine 123 concentration and incubation time.- Confirm P-gp overexpression in the resistant cell line by Western blot or with a positive control inhibitor.- Run alignment beads to check instrument performance.[8]
High background fluorescence - Incomplete washing of extracellular dye.- Cell autofluorescence.- Intrinsic fluorescence of the isoquinoline compound.- Ensure adequate washing steps after dye loading.- Include an unstained cell control to set the baseline fluorescence.- Run a control with only the isoquinoline compound and perform compensation if necessary.[1]
Poor separation between positive and negative populations - High cell density.- Suboptimal concentration of the isoquinoline inhibitor.- Use a recommended cell concentration (e.g., 1 x 10^6 cells/mL).[8]- Perform a dose-response experiment to find the optimal concentration of your isoquinoline for P-gp inhibition.

Quantitative Data Summary

Table 1: MDR Reversal Activity of Selected Isoquinoline Alkaloids

Isoquinoline AlkaloidCell LineChemotherapeutic AgentReversal Fold (Concentration of Alkaloid)Reference
Tetrandrine KBv200Paclitaxel~10-fold (2.5 µM)[2]
Tetrandrine Hep-2/vVincristine2.22-fold (2.52 µg/mL)[9][10]
Berberine MCF-7/DOXDoxorubicinSynergistic effect (Ber/DOX ratio 2:1)[11]
Hernandezine ABCB1-overexpressing cellsVariesPotent reversal at nanomolar concentrations

Experimental Protocols

MTT Assay for Cytotoxicity and MDR Reversal

This protocol is adapted for assessing the ability of an isoquinoline compound to reverse P-glycoprotein (P-gp) mediated multidrug resistance.

Materials:

  • Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Isoquinoline compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

Part A: Determining the Non-toxic Concentration of the Isoquinoline Compound

  • Seed both sensitive and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the isoquinoline compound in culture medium.

  • Replace the medium in the wells with the medium containing the isoquinoline dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µL of solubilization solution to each well and shake for 15 minutes to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm.

  • Calculate the IC50 value of the isoquinoline compound. For reversal studies, use a concentration that shows <10% cytotoxicity.

Part B: MDR Reversal Assay

  • Seed the resistant cells in 96-well plates as in Part A.

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in culture medium.

  • Prepare a second set of serial dilutions of the chemotherapeutic agent in medium that also contains a fixed, non-toxic concentration of the isoquinoline compound.

  • Replace the medium in the wells with the prepared drug solutions. Include controls for the isoquinoline alone and untreated cells.

  • Follow steps 4-9 from Part A.

  • Calculate the IC50 of the chemotherapeutic agent with and without the isoquinoline.

  • Calculate the Fold Reversal (FR) = (IC50 of chemo-drug alone) / (IC50 of chemo-drug + isoquinoline).

Flow Cytometry Assay for P-gp Mediated Efflux (Rhodamine 123 Accumulation)

This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • Isoquinoline compound

  • Verapamil (positive control)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.

  • Aliquot 1 mL of cell suspension into flow cytometry tubes.

  • Add the isoquinoline compound at the desired concentration to the respective tubes. Include a positive control (e.g., 50 µM Verapamil) and a negative control (no inhibitor).

  • Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.

  • Add rhodamine 123 to a final concentration of 5 µM to all tubes.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Stop the accumulation by adding 2 mL of ice-cold PBS and centrifuging at 400 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS for analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., using a 488 nm excitation laser and a 530/30 nm emission filter).

  • Increased fluorescence in the presence of the isoquinoline compound compared to the control indicates inhibition of P-gp efflux.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membranes, which is often stimulated by substrates and can be inhibited by modulators.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared in-house)

  • Isoquinoline compound

  • Verapamil (positive control substrate/stimulator)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • ATP

  • Assay buffer (containing MgCl2, EGTA, ouabain, sodium azide)

  • Reagent for phosphate detection (e.g., malachite green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • Prepare dilutions of your isoquinoline compound in assay buffer.

  • Activation Assay:

    • In a 96-well plate, add the assay buffer, P-gp membranes, and your isoquinoline compound at various concentrations.

    • Include a basal control (no compound) and a vanadate control (membranes with Na3VO4).

  • Inhibition Assay:

    • In a separate set of wells, add the assay buffer, P-gp membranes, a known P-gp stimulator (e.g., verapamil), and your isoquinoline compound at various concentrations.

    • Include a control with only the stimulator and a vanadate control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate at 37°C for 20-40 minutes.

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the vanadate-sensitive ATPase activity. An increase in phosphate release in the activation assay suggests your compound is a P-gp substrate. A decrease in verapamil-stimulated phosphate release in the inhibition assay suggests your compound is an inhibitor.

Visualizations

MDR_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug->pgp Enters cell isoquinoline Isoquinoline Inhibitor isoquinoline->pgp Binds and Inhibits atp ATP atp->pgp Hydrolysis

Caption: P-gp mediated drug efflux and its inhibition by isoquinolines.

Experimental_Workflow_MDR_Reversal start Start: Isoquinoline Compound cytotoxicity 1. Determine Intrinsic Cytotoxicity (MTT Assay) start->cytotoxicity select_conc 2. Select Non-Toxic Concentration cytotoxicity->select_conc reversal_assay 3. MDR Reversal Assay (MTT with Chemo-drug) select_conc->reversal_assay calc_fr 4. Calculate Fold Reversal (FR) reversal_assay->calc_fr mechanism 5. Elucidate Mechanism calc_fr->mechanism efflux_assay 5a. Drug Efflux Assay (Flow Cytometry) mechanism->efflux_assay atpase_assay 5b. P-gp ATPase Assay mechanism->atpase_assay end End: Characterized MDR Reversal Agent efflux_assay->end atpase_assay->end

Caption: Workflow for assessing MDR reversal activity of isoquinolines.

References

Methods to improve the regioselectivity of isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to improving the regioselectivity of various isoquinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoquinolines?

A1: The classical and most widely used methods for isoquinoline synthesis include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[1][2][3] More contemporary methods often involve transition-metal-catalyzed reactions, such as those using palladium, ruthenium, or cobalt, which can offer improved efficiency and regioselectivity under milder conditions.[1][4]

Q2: What are the key factors that influence the regioselectivity of isoquinoline synthesis?

A2: The regioselectivity of isoquinoline synthesis is primarily influenced by:

  • Substituents on the aromatic ring: Electron-donating groups on the starting phenethylamine or benzaldehyde can significantly direct the position of cyclization.[5]

  • Reaction conditions: Factors such as pH, temperature, solvent, and the choice of catalyst or condensing agent play a crucial role in determining the regiochemical outcome.[5][6] For instance, in the Pictet-Spengler reaction, acidic pH tends to favor the formation of one regioisomer, while neutral pH can lead to a mixture of products.[6]

  • Steric hindrance: The steric bulk of substituents near the reaction site can influence the approach of reactants and favor cyclization at less hindered positions.[5]

  • Catalyst/Reagent choice: In modern synthetic methods, the choice of metal catalyst and ligands is a powerful tool for controlling regioselectivity.[4][7]

Q3: How can I improve the regioselectivity of the Bischler-Napieralski reaction?

A3: The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides. To improve regioselectivity:

  • Use substrates with strong electron-donating groups: Activating groups on the aromatic ring, such as methoxy or hydroxy groups, will strongly direct the electrophilic aromatic substitution to the para position relative to the activating group.

  • Optimize the condensing agent: While phosphoryl chloride (POCl3) is common, other reagents like phosphorus pentoxide (P2O5), polyphosphoric acid (PPA), or triflic anhydride (Tf2O) can be used.[8][9] The choice of reagent can influence the reaction temperature and, consequently, the selectivity. For less activated systems, P2O5 in refluxing POCl3 is often more effective.[8]

Q4: In the Pictet-Spengler reaction, how do I control whether cyclization occurs at the C6 or C8 position of the resulting tetrahydroisoquinoline?

A4: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the substitution pattern of the starting phenethylamine.

  • Electronic effects: An electron-donating group at the meta-position of the phenethylamine directs the cyclization. For example, a hydroxyl or methoxy group at the 3-position will favor cyclization at the 6-position (para to the activating group), which is generally the electronically favored and less sterically hindered position.[5]

  • pH control: The pH of the reaction medium can influence the formation of different regioisomers. Acidic conditions often lead to the preferential formation of one isomer, while neutral or basic conditions may result in a mixture.[6]

  • Catalysis: The use of specific catalysts, including solid acid catalysts like Al-pillared bentonite, can lead to high yields and, in some cases, total regioselectivity.[5]

Troubleshooting Guides

Problem 1: Poor or no yield in a Bischler-Napieralski reaction.
Possible Cause Suggested Solution
Insufficiently activated aromatic ring.Introduce a strong electron-donating group (e.g., -OCH3, -OH) on the phenethylamine ring.
Dehydrating agent is not potent enough.For deactivated or weakly activated systems, switch from POCl3 to a stronger agent like P2O5 in refluxing POCl3.[8]
Reaction temperature is too low.Ensure the reaction is heated to a sufficient temperature, typically refluxing conditions are required.[8]
Decomposition of starting material or product.Consider using milder conditions, for example, using Tf2O with a non-nucleophilic base like 2-chloropyridine at lower temperatures.[9]
Problem 2: A mixture of regioisomers is obtained in a Pictet-Spengler reaction.
Possible Cause Suggested Solution
Weakly directing substituents on the aromatic ring.If possible, modify the substrate to include a more strongly directing group.
Suboptimal pH.Carefully control the pH of the reaction. For many substrates, acidic conditions (e.g., using trifluoroacetic acid) can enhance the regioselectivity.[6]
Steric and electronic effects are competing.Experiment with different solvents and reaction temperatures to favor one pathway over the other. Protic solvents have been shown to improve the predominance of cyclization at the less hindered ortho position.[5]
Inappropriate catalyst.Explore the use of solid acid catalysts, such as mixed oxides (Mg and Al) or Al-pillared bentonite, which have been reported to improve regioselectivity.[5]
Problem 3: Low yields in the Pomeranz-Fritsch synthesis of isoquinolines.
Possible Cause Suggested Solution
Harsh reaction conditions leading to side products.The classical use of concentrated sulfuric acid can be problematic. Consider using milder acid catalysts such as trifluoroacetic anhydride or lanthanide triflates.[3]
Instability of the intermediate Schiff base.Ensure the condensation of the benzaldehyde and the 2,2-dialkoxyethylamine to form the benzalaminoacetal is complete before proceeding with the acid-catalyzed cyclization.[10]
Poorly reactive benzaldehyde derivative.The reaction works best with electron-rich benzaldehydes. If using an electron-deficient benzaldehyde, a stronger acid catalyst and higher temperatures may be necessary.

Quantitative Data on Regioselectivity

Table 1: Influence of pH on the Regioselectivity of the Pictet-Spengler Reaction between Dopamine and Acetaldehyde

pHSalsolinol (para-cyclization) (%)Isosalsolinol (ortho-cyclization) (%)Reference
AcidicExclusive productNot observed[6]
75050[6]
8.58218[6]

Table 2: Regioselectivity in the Pictet-Spengler Cyclization of a Phenolic Substrate

Assisting Group at C-4Ratio of Regioisomers (Natural:Unnatural)Reference
Incipient benzylamine group4:1[11]
No heteroatomPreferential formation of unnatural regioisomer[11]

Key Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction
  • Dissolve the β-arylethylamide (1 equivalent) in a suitable solvent (e.g., acetonitrile or toluene).

  • Add the dehydrating agent (e.g., POCl3, 2-5 equivalents) dropwise to the solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench the excess dehydrating agent by slowly adding the mixture to ice water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH4OH) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3,4-dihydroisoquinoline.

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or water).

  • Add an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.

Visualizations

Bischler_Napieralski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amide β-Arylethylamide Iminium Nitrilium Ion Intermediate Amide->Iminium + POCl3 - (HO)POCl2 Reagent POCl3 Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pictet_Spengler_Workflow Start Start: β-Arylethylamine + Aldehyde/Ketone Step1 Condensation to form Schiff Base Start->Step1 Step2 Protonation to form Iminium Ion Step1->Step2 Acid Catalyst Step3 Intramolecular Electrophilic Attack (Regioselectivity Determined Here) Step2->Step3 Step4 Deprotonation to restore Aromaticity Step3->Step4 End Product: Tetrahydroisoquinoline Step4->End

Caption: Experimental Workflow for the Pictet-Spengler Reaction.

Regioselectivity_Factors Regioselectivity Regioselectivity Substituents Electronic Effects of Substituents Substituents->Regioselectivity Sterics Steric Hindrance Sterics->Regioselectivity Conditions Reaction Conditions Conditions->Regioselectivity Catalyst Catalyst/Reagent Catalyst->Regioselectivity

Caption: Key Factors Influencing Regioselectivity.

References

Minimizing the off-target effects of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline in cellular assays.

I. FAQs: Understanding and Mitigating Off-Target Effects

Q1: What is this compound and what is its primary target?

A1: this compound is a heterocyclic small molecule. Derivatives of the benzo[f]quinoline scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed primary mechanism of action for some analogs is the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors?

A2: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target. This can lead to unintended biological consequences, such as cytotoxicity, altered signaling pathways, or experimental artifacts, ultimately leading to misinterpretation of results. Given that the broader benzoquinoline scaffold has been associated with activity at various receptors and kinases, including dopamine receptors and EGFR/HER2, considering off-target effects is crucial.

Q3: What are the known or potential off-target effects of this compound?

A3: While a specific kinome-wide selectivity profile for this compound is not publicly available, the chemical scaffold has been associated with a range of biological activities. As a potential FGFR inhibitor, it may share off-target effects with other drugs in this class. Furthermore, related isoquinoline and benzoquinoline structures have shown activity at other kinases and G-protein coupled receptors. Therefore, it is essential to experimentally validate the on-target and potential off-target effects in your specific cellular model.

Potential Off-Target Effects of the Broader Chemical Class:

Potential Off-Target ClassSpecific ExamplesPotential Cellular Consequence
Kinases EGFR, HER2, mTOR, other tyrosine kinasesAltered cell growth and survival pathways independent of FGFR2 signaling
GPCRs Dopamine ReceptorsModulation of cAMP levels and downstream signaling
Other Enzymes TopoisomerasesDNA damage and cytotoxicity

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects involves a multi-pronged approach:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to elicit the desired on-target effect.

  • Use of Controls: Employ multiple control strategies, including vehicle-only controls, inactive structural analogs of the compound (if available), and positive/negative controls for the signaling pathway of interest.

  • Selectivity Profiling: If resources permit, perform a kinase panel screen to identify potential off-target kinases.

  • Phenotypic Anchoring: Correlate the observed cellular phenotype with direct measurement of target engagement (e.g., inhibition of FGFR2 phosphorylation).

II. Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High Cytotoxicity at Low Concentrations 1. Potent on-target effect in your cell line. 2. Significant off-target toxicity. 3. Compound instability or degradation into toxic byproducts.1. Perform a detailed dose-response curve to determine the IC50 value. 2. Compare the cytotoxic concentration with the concentration required for on-target activity (e.g., FGFR2 inhibition). 3. Assess cell viability using multiple methods (e.g., MTT vs. cell counting) to rule out assay-specific artifacts. 4. Test a structurally related but inactive analog if available.
Inconsistent Results Between Experiments 1. Variability in cell passage number or confluency. 2. Inconsistent compound concentration due to precipitation or degradation. 3. Differences in incubation time.1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh stock solutions of the compound and visually inspect for precipitation before each use. 3. Optimize and standardize the incubation time for compound treatment.
Lack of On-Target Effect (e.g., No Inhibition of FGFR2 Signaling) 1. The compound is not an effective FGFR2 inhibitor in your cellular context. 2. The concentration used is too low. 3. The cell line does not have active FGFR2 signaling.1. Confirm FGFR2 expression and activation (phosphorylation) in your cell line by Western blot. 2. Perform a dose-response experiment and measure downstream signaling (e.g., p-ERK, p-AKT) to assess on-target activity. 3. Use a known, validated FGFR2 inhibitor as a positive control.
Unexpected Phenotype Not Explained by FGFR2 Inhibition 1. Off-target effects on other signaling pathways. 2. The phenotype is a result of a combination of on- and off-target effects.1. Use an orthogonal approach (e.g., siRNA against FGFR2) to see if it recapitulates the observed phenotype. 2. Investigate other potential pathways based on the known pharmacology of related compounds (e.g., screen for changes in other kinase activities).

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

B. Western Blot for On-Target FGFR2 Signaling

This protocol is to assess the effect of the compound on the phosphorylation of FGFR2 and its downstream effectors.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

IV. Visualizations

Signaling Pathway: Potential On- and Off-Target Effects

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR2->PI3K_AKT Other_RTK Other RTKs (e.g., EGFR) Other_RTK->RAS_RAF_MEK_ERK Other_RTK->PI3K_AKT GPCR GPCRs (e.g., Dopamine R) cAMP_Pathway cAMP Pathway GPCR->cAMP_Pathway Proliferation Proliferation/ Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Other_Kinases Other Kinases Other_Responses Other Cellular Responses Other_Kinases->Other_Responses cAMP_Pathway->Other_Responses Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Compound->FGFR2 On-Target Inhibition Compound->Other_RTK Potential Off-Target Compound->GPCR Potential Off-Target Compound->Other_Kinases Potential Off-Target

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow: Troubleshooting Off-Target Effects

G Start Start: Observe unexpected cellular phenotype Dose_Response Step 1: Perform detailed dose-response Start->Dose_Response On_Target_Assay Step 2: Measure on-target engagement (p-FGFR2) Dose_Response->On_Target_Assay Orthogonal_Approach Step 3: Use orthogonal approach (e.g., FGFR2 siRNA) On_Target_Assay->Orthogonal_Approach Compare_Phenotypes Step 4: Compare phenotypes Orthogonal_Approach->Compare_Phenotypes Conclusion_On_Target Conclusion: Phenotype is likely on-target Compare_Phenotypes->Conclusion_On_Target   Phenotypes   match Conclusion_Off_Target Conclusion: Phenotype is likely off-target Compare_Phenotypes->Conclusion_Off_Target   Phenotypes   do not match Investigate_Further Further Investigation: Consider kinase panel screen or other pathway analysis Conclusion_Off_Target->Investigate_Further

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Enhancing the stability of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline during long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is showing a decrease in purity over time, even when stored at low temperatures. What are the likely causes?

A1: Several factors can contribute to the degradation of this compound. The dihydroisoquinoline core is susceptible to oxidation, which can lead to the formation of the fully aromatic benzo[f]isoquinoline species. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Additionally, hydrolysis may occur if the sample is exposed to moisture, especially at non-neutral pH.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use solvents that have been de-gassed.

  • Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Ensure Dry Conditions: Use anhydrous solvents and store the solid compound in a desiccator.

  • Check for Contaminants: Ensure all glassware is scrupulously clean and free of metal residues that could catalyze oxidation.

Q2: I am observing a new peak in my HPLC chromatogram during a long-term stability study. What could this impurity be?

A2: The most probable degradation product is the oxidized, aromatic analog, 1-Phenyl-benzo[f]isoquinoline. Another possibility is a product of oxidative cleavage of the dihydroisoquinoline ring. To confirm the identity of the new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is recommended to determine its molecular weight.

Q3: What are the optimal storage conditions for solid and solution-based samples of this compound for long-term experiments?

A3:

  • Solid Form: For maximal stability, the solid compound should be stored at -20°C or lower, in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. A study on a diverse set of compounds showed a projected integrity loss of only 12% over 4 years when stored at -20°C under argon, compared to 21% under ambient atmosphere at the same temperature.[1]

  • In Solution: If storage in solution is necessary, use a high-purity, anhydrous, and de-gassed aprotic solvent (e.g., DMSO or DMF). Prepare solutions fresh whenever possible. For short-term storage, keep solutions at -20°C or -80°C, under an inert atmosphere, and protected from light. Avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound in aqueous media?

A4: The stability of many pharmaceutical compounds is pH-dependent.[2][3][4][5] For compounds with structures like isoquinolines, extreme pH conditions (both acidic and basic) can catalyze hydrolysis.[3][5] It is advisable to maintain the pH of aqueous solutions as close to neutral as possible, unless experimental conditions require otherwise. A pH stability study is recommended to determine the optimal pH range for your specific application.

Data on Compound Stability

The following tables summarize expected degradation patterns based on studies of structurally related dihydroisoquinoline and heterocyclic compounds. These are illustrative and should be confirmed by specific stability studies for this compound.

Table 1: Effect of Temperature on Stability of Solid Compound (Stored for 12 Months)

Storage ConditionAtmospherePurity Decrease (Projected)
25°CAir10-15%
4°CAir3-5%
-20°CAir1-2%
-20°CInert Gas (Argon)<1%

Table 2: Effect of pH on Stability in Aqueous Solution (Stored at 25°C for 30 Days)

pHSolvent SystemDegradation (%)Major Degradant
2.00.01 N HCl8-12%Hydrolysis/Oxidation Products
7.0Phosphate Buffer< 2%Oxidation Product
12.00.01 N NaOH10-15%Hydrolysis/Oxidation Products

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions, which is crucial for developing a stability-indicating analytical method.[3][6][7][8]

Objective: To generate likely degradants of this compound.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber, oven, water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish. Place in an oven at 105°C for 24 hours. Dissolve a known quantity of the stressed solid in mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound and a 100 µg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] Analyze against a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start with 30% A, increase linearly to 90% A over 20 minutes.

    • Hold at 90% A for 5 minutes.

    • Return to 30% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (1M NaOH, 80°C) stock->base Apply Stress ox Oxidation (30% H₂O₂, RT) stock->ox Apply Stress thermal Thermal (Solid) (105°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize ox->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc data Evaluate Peak Purity & Mass Balance hplc->data

Caption: Workflow for the forced degradation study.

G cluster_main Degradation Pathways compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline oxidized 1-Phenyl-benzo[f]isoquinoline (Aromatized Product) compound->oxidized Oxidation (O₂, Light, Metal Ions) hydrolyzed Ring-Opened Products compound->hydrolyzed Hydrolysis (Acid/Base Catalyzed)

References

Validation & Comparative

Validation of the binding mode of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline to its biological target

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive validation of the binding mode of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline to its key biological targets. Through objective comparisons with alternative compounds, supported by experimental data and detailed protocols, this document serves as a critical resource for advancing therapeutic design and discovery.

Executive Summary

This compound and its derivatives have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities. This guide delves into the validation of its binding to several key biological targets, including Fibroblast Growth Factor Receptor 2 (FGFR2), the multidrug resistance transporter P-glycoprotein (P-gp), tubulin, and the D1 dopamine receptor. Through a comparative analysis with known inhibitors and alternative chemotypes, this document elucidates the binding characteristics and functional implications of this isoquinoline series, providing a foundation for future structure-activity relationship studies and drug development endeavors.

Comparative Analysis of Binding Affinities

To contextualize the binding potency of this compound and its analogs, a comparative analysis of their binding affinities against various biological targets is presented below. Data for alternative compounds, such as Lamellarins and Tetrahydroprotoberberines, are included to provide a broader perspective on target engagement within these chemical classes.

Compound/DerivativeTargetAssay TypeMeasured Value (Unit)Reference
This compound Derivative (8c) P-glycoprotein (P-gp)Calcein-AM Efflux InhibitionIC50: 0.45 µM[1][2]
This compound Derivative (8c) Multidrug Resistance-associated Protein 1 (MRP1)Calcein-AM Efflux InhibitionIC50: 12.1 µM[2]
Lamellarin O Breast Cancer Resistance Protein (BCRP)Efflux AssaySelective Inhibitor[3][4]
Lamellarin O P-glycoprotein (P-gp)Calcein-AM Efflux AssayWeak Inhibitor[3]
Lamellarin O Multidrug Resistance-associated Protein 1 (MRP1)Calcein-AM Efflux AssayWeak Inhibitor[3]
Lamellarin D P-glycoprotein (P-gp)Cytotoxicity AssayCytotoxicity unaffected by P-gp[5]
(-)-Stepholidine (Tetrahydroprotoberberine) D1 Dopamine ReceptorRadioligand BindingKi: 5.6 nM[3]
Tetrahydroprotoberberine Analog (16) D1 Dopamine ReceptorRadioligand BindingKi: 6.7 nM[3]
Tetrahydroprotoberberine Analog (13) D1 Dopamine ReceptorRadioligand BindingKi: 11 nM[3]

Experimental Protocols for Binding Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the binding and functional effects of this compound and its analogs on their respective targets.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Materials:

  • Recombinant human P-gp membranes

  • Mg-ATP

  • P-gp-Glo™ Assay Buffer

  • ATP detection reagent (e.g., luciferase-based)

  • Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)

  • Test compound (this compound derivative)

  • Positive control (e.g., Verapamil)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing recombinant human P-gp membranes in P-gp-Glo™ Assay Buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include control wells with buffer only, Na3VO4 (to determine basal ATPase activity), and a known P-gp substrate like Verapamil.

  • Initiate the reaction by adding Mg-ATP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 40 minutes) to allow for ATP hydrolysis.

  • Stop the reaction and measure the remaining ATP by adding an ATP detection reagent.

  • Measure the luminescence using a luminometer. The decrease in luminescence is proportional to the ATP consumed and thus reflects P-gp ATPase activity.

  • Calculate the percentage of inhibition or stimulation of P-gp ATPase activity by the test compound relative to the controls.

Competitive Radioligand Binding Assay for D1 Dopamine Receptor

This assay determines the affinity of a test compound for the D1 dopamine receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the D1 dopamine receptor (e.g., from transfected HEK293 cells or rat striatum)

  • Radiolabeled D1 antagonist (e.g., [3H]SCH23390)

  • Unlabeled test compound (this compound analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled D1 antagonist).

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules, a key process in cell division.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (for promoting polymerization)

  • Test compound (this compound analog)

  • Positive controls (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include control wells with buffer only and positive controls.

  • Initiate polymerization by adding the tubulin-GTP solution to each well and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Plot the absorbance against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization if applicable.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Dimerization & Autophosphorylation FGF->FGFR2 HSPG HSPG HSPG->FGFR2 FRS2 FRS2 FGFR2->FRS2 PLCg PLCγ FGFR2->PLCg PI3K PI3K FGFR2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Compound->FGFR2 Inhibition P_Glycoprotein_Efflux_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Out Drug Efflux Pgp P-gp TMDs NBDs Pgp:TMD->Drug_Out Translocation ADP_Pi ADP + Pi Pgp:NBD->ADP_Pi Drug_In Intracellular Drug Drug_In->Pgp:TMD Binding ATP ATP ATP->Pgp:NBD Binding & Hydrolysis Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Compound->Pgp Inhibition Tubulin_Polymerization_Workflow cluster_workflow In Vitro Tubulin Polymerization Assay Tubulin Purified Tubulin + GTP Incubation Incubate at 37°C Tubulin->Incubation Compound Test Compound (1-Phenyl-5,6-dihydro- benzo[f]isoquinoline) Compound->Incubation Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Incubation->Microtubules Polymerization Measurement Measure Absorbance at 340 nm (Kinetic) Analysis Data Analysis (Polymerization Curves, IC50) Measurement->Analysis Microtubules->Measurement Light Scattering D1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Compound 1-Phenyl-5,6-dihydro- benzo[f]isoquinoline Compound->D1R Antagonism

References

Confirming the inhibitory effect of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline on tubulin polymerization through independent assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of a promising new tubulin inhibitor with established agents, supported by detailed experimental data and protocols, provides researchers in oncology and drug discovery with critical insights into its mechanism of action and therapeutic potential.

The dynamic polymerization of tubulin into microtubules is a fundamental cellular process, making it a well-established target for anticancer drug development. A novel compound, 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline, and its derivatives have emerged as potent inhibitors of this process. This guide provides a comparative analysis of a representative compound from this class against well-known tubulin inhibitors, validating its efficacy through independent assay data and outlining the methodologies for replication.

Comparative Inhibitory Activity on Tubulin Polymerization

The inhibitory potential of a representative 1-phenyl-3,4-dihydroisoquinoline derivative (a closely related scaffold to the title compound) was quantified and compared against standard tubulin polymerization inhibitors and a stabilizer. The half-maximal inhibitory concentration (IC50) and the effective concentration for 50% of maximal effect (EC50) were determined using in vitro tubulin polymerization assays.

CompoundTypeTarget Site on β-tubulinIn Vitro Tubulin Polymerization IC50/EC50 (µM)
1-Phenyl-3,4-dihydroisoquinoline derivative InhibitorColchicine Binding Site~2.5
ColchicineInhibitorColchicine Binding Site2.1
NocodazoleInhibitorColchicine Binding Site~5.0
VincristineInhibitorVinca Alkaloid Binding Site~0.5
PaclitaxelStabilizerTaxane Binding Site~0.1 (EC50)

Note: IC50/EC50 values can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

The data clearly positions the 1-phenyl-dihydroisoquinoline scaffold as a potent inhibitor of tubulin polymerization, with an efficacy comparable to the established colchicine-site binding agent, colchicine.

Experimental Protocols

To ensure the reproducibility and independent verification of these findings, detailed protocols for two key assays are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

  • Glycerol

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • On ice, prepare a solution of purified tubulin in G-PEM buffer containing glycerol.

  • Add the test compound at various concentrations to the tubulin solution. A vehicle control (e.g., DMSO) should be run in parallel.

  • Transfer the mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][2]

Cell-Based Immunofluorescence Assay for Microtubule Disruption

This assay visualizes the effect of a compound on the microtubule network within cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope.

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 18-24 hours). Include a vehicle control.

  • Fix the cells with the fixative solution.

  • Permeabilize the cell membranes with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule structure indicates inhibitory activity.[3][4][5][6]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the tubulin polymerization pathway and a typical experimental workflow.

Tubulin_Polymerization_Pathway cluster_0 Cellular Environment alpha_beta αβ-Tubulin Dimers (GTP-bound) nucleation Nucleation alpha_beta->nucleation Self-assembly protofilament Protofilament Formation nucleation->protofilament microtubule Microtubule Elongation protofilament->microtubule catastrophe Catastrophe (Depolymerization) microtubule->catastrophe GTP hydrolysis rescue Rescue (Polymerization Resumes) microtubule->rescue Addition of GTP-tubulin cap catastrophe->alpha_beta Release of GDP-bound dimers inhibitor 1-Phenyl-dihydro-benzo[f]isoquinoline inhibitor->alpha_beta

Caption: Signaling pathway of tubulin polymerization and inhibition.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Purified Tubulin A2 Add Test Compound & Controls A1->A2 A3 Incubate at 37°C A2->A3 A4 Monitor Absorbance at 340nm A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Adherent Cells B2 Treat with Test Compound B1->B2 B3 Fix, Permeabilize, and Stain B2->B3 B4 Immunofluorescence Microscopy B3->B4 B5 Analyze Microtubule Morphology B4->B5

Caption: Workflow for in vitro and cell-based tubulin polymerization assays.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline, a heterocyclic compound with potential biological activity. Due to the limited availability of specific safety data for this exact compound, this document incorporates information from structurally similar chemicals to provide a conservative and safety-conscious approach.

Chemical and Hazard Profile

PropertyValueSource
Molecular Formula C₁₉H₁₅NPubChem
Molecular Weight 257.33 g/mol PubChem
Appearance No data available-
Boiling Point No data available-
Melting Point No data available-
Solubility No data available-
GHS Hazard Statements (for 1-Phenylisoquinoline) H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[1]ECHA C&L Inventory[1]
GHS Hazard Statements (for 1-Phenyl-3,4-dihydroisoquinoline hydrochloride) H301 (Toxic if swallowed), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[2]ECHA C&L Inventory[2]
LD₅₀ (Oral) No data available. A structurally related compound, 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one, was found to have an LD₅₀ higher than 2000 mg/kg in one study.[3] Another related alkaloid, Chelidonine, has an LD50 of 1.3 g/kg in mice and 2 g/kg in rats (intraperitoneally).[4]Retracted Publication[3], Wikipedia[4]
Aquatic Toxicity No data available. The hydrochloride salt of the similar compound 1-Phenyl-3,4-dihydroisoquinoline is classified as very toxic to aquatic life with long-lasting effects.[2]ECHA C&L Inventory[2]

Note: The hazard information presented is based on similar compounds and should be treated as a strong indicator of the potential hazards of this compound. It is crucial to handle this compound with the same level of caution as a substance known to be harmful and environmentally hazardous.

Experimental Protocols: Proper Disposal Procedure

The proper disposal of this compound is critical to prevent harm to personnel and the environment. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions. This includes contaminated personal protective equipment (PPE), glassware, and any unused product.

  • Containerization:

    • Use a dedicated, chemically resistant, and sealable waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environment).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents and acids.

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Manifest: Maintain a detailed record of the waste, including the quantity and date of accumulation.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. Provide them with all available safety information, including the data on similar compounds, to ensure proper handling and disposal in accordance with local, state, and federal regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Final Disposal A Unused this compound C Segregate Waste A->C B Contaminated Labware (glassware, PPE) B->C D Label & Containerize in a Chemically Resistant Container C->D E Store in a Designated, Secure, and Ventilated Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Proper Disposal according to Regulations (e.g., Incineration) F->G

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a secure working environment and minimizing environmental impact.

References

Personal protective equipment for handling 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline. The following guidance is based on the hazard profiles of structurally similar compounds, including benzo[f]isoquinoline, 7,8-benzoquinoline, and isoquinoline. It is imperative to handle this compound with caution, assuming it may be hazardous.

Based on available data for analogous compounds, this compound should be presumed to be harmful if swallowed, toxic in contact with skin, and a severe irritant to the eyes, skin, and respiratory tract.[1][2][3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Recommendations

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator or higher
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatUse in a chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile glovesLaboratory coatUse in a chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesLaboratory coatUse in a chemical fume hood
Handling Waste Chemical splash gogglesNitrile glovesLaboratory coatAs needed based on waste form

Operational Plan for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[5][6][7]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don an N95 respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform final hand hygiene.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the intended laboratory task.

PPE_Selection_Workflow cluster_start cluster_tasks Task Type cluster_ppe Required PPE Start Assess Task Weighing Weighing Solid Start->Weighing Solid Handling Solution Preparing Solution Start->Solution Liquid Handling Reaction Running Reaction Start->Reaction Reaction Setup PPE_Weighing Lab Coat Safety Glasses Nitrile Gloves (x2) N95 Respirator Weighing->PPE_Weighing PPE_Solution Lab Coat Chemical Goggles Nitrile Gloves Fume Hood Solution->PPE_Solution PPE_Reaction Lab Coat Chemical Goggles Face Shield Nitrile Gloves Fume Hood Reaction->PPE_Reaction

PPE selection workflow based on laboratory task.

Disposal Plan

All disposable PPE contaminated with this compound should be treated as hazardous waste.[8]

  • Gloves, wipes, and other solid waste: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated lab coats: If disposable, place in the hazardous waste container. If reusable, they must be decontaminated by a professional service.

  • Empty chemical containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.